molecular formula C22H36O10 B588512 Octyl D-Galactofuranoside Tetraacetate CAS No. 223412-29-1

Octyl D-Galactofuranoside Tetraacetate

Cat. No.: B588512
CAS No.: 223412-29-1
M. Wt: 460.52
InChI Key: YQYGIWWSRQRBBQ-CJLFMRGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl D-Galactofuranoside Tetraacetate is a useful research compound. Its molecular formula is C22H36O10 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality Octyl D-Galactofuranoside Tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl D-Galactofuranoside Tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGIWWSRQRBBQ-CJLFMRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858244
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223412-29-1
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Octyl beta-D-galactofuranoside tetraacetate CAS number and suppliers

Technical Monograph: Octyl -D-Galactofuranoside Tetraacetate

Chemical Probes for Mycobacterial Cell Wall Biosynthesis

Part 1: Executive Summary & Chemical Identity

Octyl


-D-galactofuranoside tetraacetate

This compound acts as a stable, lipophilic precursor to Octyl


-D-galactofuranoside
Chemical Identity & The "CAS Paradox"

Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound. The market is dominated by the pyranoside isomer (a common detergent), and confusion between the two can ruin specific enzymatic assays.

PropertyTarget Compound (Furanoside)Common Imposter (Pyranoside)
Chemical Name Octyl

-D-galactofuranoside tetraacetate
Octyl

-D-galactopyranoside
Ring Size 5-membered (Kinetic product)6-membered (Thermodynamic product)
Primary Use M. tuberculosis drug discovery; GlfT2 probeMembrane protein solubilization; Detergent
CAS Number Not Index-Listed (Custom Synthesis Target)40427-75-6 (Free sugar); 29836-26-8 (Glucoside analog)
Molecular Formula


(Free sugar)
Molecular Weight ~460.52 g/mol 292.37 g/mol (Free sugar)

Critical Note: There is no widely established commercial CAS number for the tetraacetate form of the furanoside. It is almost exclusively generated in situ or via custom synthesis. The CAS 123608-38-0 refers to Octyl


-D-galactofuranoside (unprotected), but verification with the specific vendor is mandatory.

Part 2: Sourcing & Supply Chain

Due to the instability of the furanose ring (which tends to isomerize to pyranose upon deprotection or in acidic conditions), this compound is rarely stocked as an "off-the-shelf" reagent. It is typically sourced via two channels:

Specialized Carbohydrate Vendors

These vendors specialize in rare sugar chemistries and may stock the compound or the pentaacetate precursor.

  • Omicron Biochemicals: Global leader in stable isotope-labeled carbohydrates and specific furanoside derivatives.

  • Biosynth (formerly Carbosynth): Often stocks "Octyl Galf" (unprotected). Request the tetraacetate as a custom intermediate.

  • Toronto Research Chemicals (TRC): Source for specific metabolite standards.

Custom Synthesis (Recommended)

For drug development pipelines, in-house or contract synthesis is the standard protocol to ensure isomeric purity (>95%

  • Starting Material: D-Galactose (cheap, abundant).

  • Key Reagent: n-Octanol, Acetic Anhydride.

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) or Ferric Chloride (
    
    
    ).

Part 3: Synthesis & Experimental Protocols

The synthesis of Octyl

Mechanistic Pathway

The synthesis circumvents the thermodynamic preference for pyranose by using the Dithioacetal Route or the High-Temperature Acetylation Route . The protocol below details the Acetylation/Glycosylation pathway, which is robust for generating the tetraacetate.

SynthesisPathwayGalD-Galactose(Pyranose/Furanose Eq.)GalfAc5β-D-Galf Pentaacetate(Kinetic Trap)Gal->GalfAc5Ac2O, PyridineHigh Temp (100°C) orFeCl3 catalystOctylGalfAc4Octyl β-D-Galf Tetraacetate(Target Compound)GalfAc5->OctylGalfAc4n-OctanolBF3·OEt2, CH2Cl20°C -> RTOctylGalfOctyl β-D-Galf(Deprotected Probe)OctylGalfAc4->OctylGalfNaOMe, MeOH(Zemplén Deacetylation)

Detailed Protocol: Lewis Acid-Catalyzed Glycosylation

Objective: Synthesize Octyl 2,3,5,6-tetra-O-acetyl-

Reagents:

  • 
    -D-Galactofuranose pentaacetate (Precursor)
    
  • n-Octanol (Acceptor)

  • 
     (Promoter)
    
  • Dichloromethane (DCM, Anhydrous solvent)

Step-by-Step Methodology:

  • Preparation of Donor: Dissolve

    
    -D-galactofuranose pentaacetate (1.0 eq, typically synthesized via high-temperature acetylation of galactose) in anhydrous DCM under an inert atmosphere (
    
    
    or Ar).
  • Addition of Acceptor: Add n-Octanol (1.2 – 1.5 eq) to the solution.

  • Activation: Cool the mixture to 0°C. Dropwise add

    
     (1.5 eq). The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion intermediate.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1). The product (

    
    ) should appear as the starting material (
    
    
    ) disappears.
  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

    • Note: The

      
      -anomer is usually the major product due to the "neighboring group participation" of the C2-acetate, which directs the nucleophile to the trans position relative to the C2 substituent.
      

Validation Data (Expected):

  • 
     NMR (
    
    
    ):
    Anomeric proton (
    
    
    -1) typically appears as a singlet or doublet with very small coupling constant (
    
    
    ) characteristic of
    
    
    -furanosides.
  • Mass Spectrometry:

    
     peak corresponding to the tetraacetate plus octyl chain.
    

Part 4: Applications in Drug Discovery

This compound is a "Trojan Horse" substrate. Once deprotected to Octyl


-D-galactofuranoside
Galactofuranosyltransferase (GlfT) Assays

The mycobacterial cell wall contains a galactan core essential for survival.[1] The enzymes GlfT1 and GlfT2 polymerize Galf residues.

  • Mechanism: Octyl-Galf acts as an acceptor substrate. Researchers incubate it with UDP-Galf (donor) and recombinant GlfT2.

  • Readout: The transfer of a new Galf unit to the Octyl-Galf acceptor is measured (often using radiolabeled UDP-Gal or coupled assays).

  • Inhibitor Screening: Small molecules are screened for their ability to prevent this transfer.

Immunomodulation Studies

Recent research (see Ref 3) indicates that Octyl-Galf derivatives can modulate the host immune response (e.g., in Leishmania infections) by interacting with lectins or macrophages, mimicking the pathogen's surface glycans.

AssayWorkflowcluster_assayGlfT2 Enzyme AssayCompoundOctyl β-D-Galf Tetraacetate(Stable Stock)DeprotectDeacetylation(NaOMe/MeOH)Compound->DeprotectSubstrateOctyl β-D-Galf(Active Acceptor)Deprotect->SubstrateReactionGlycosyl TransferSubstrate->ReactionEnzymeRecombinant GlfT2+ UDP-GalfEnzyme->ReactionProductDisaccharide Product(Galf-Galf-Octyl)Reaction->ProductInhibition = No Product

References

  • Lowary, T. L. (2003). Synthesis and evaluation of 1,2-trans alkyl galactofuranoside mimetics as mycobacteriostatic agents. Organic & Biomolecular Chemistry. Link (Describes the synthesis and biological evaluation of octyl galactofuranosides).

  • Marino, C., & Baldoni, L. (2009). Facile Synthesis of per-O-tert-Butyldimethylsilyl-beta-D-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. The Journal of Organic Chemistry. Link (Details modern synthetic routes for furanosides).

  • Kaur, S., et al. (2019). In vitro and in vivo immunomodulatory properties of octyl-beta-D-galactofuranoside during Leishmania donovani infection. Experimental Parasitology. Link (Applications in immunology).

  • Omicron Biochemicals. Specialized Carbohydrate Synthesis Services. Link (Primary source for custom Galf derivatives).

  • SpectraBase. Spectrum of N-Octyl-beta-D-galactofuranoside. Link (Spectral data verification).

An In-Depth Technical Guide on the Thermodynamic Stability of Furanose vs. Pyranose Rings in Galactosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic factors governing the equilibrium between furanose (five-membered ring) and pyranose (six-membered ring) forms of galactosides. While the pyranose form of galactose is the exclusive form found in mammals, the furanose form is prevalent in a variety of microbes, including pathogenic bacteria, fungi, and protozoa.[1][][3] This distinction makes the biosynthetic pathways of galactofuranose attractive targets for antimicrobial drug development.[1][4] This guide will delve into the structural and energetic nuances that dictate the stability of these two cyclic forms, offering insights for researchers in carbohydrate chemistry, glycobiology, and drug discovery.

Introduction: The Furanose-Pyranose Equilibrium

Monosaccharides, such as D-galactose, exist in solution as an equilibrium mixture of their open-chain and cyclic hemiacetal forms.[][5] The cyclic structures, formed by the intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon, are predominantly five-membered (furanose) or six-membered (pyranose) rings.[6][7] For galactose, the C-5 hydroxyl attacks the C-1 aldehyde to form a pyranose ring, while the C-4 hydroxyl's attack results in a furanose ring.[]

In aqueous solution, the equilibrium for D-galactose heavily favors the galactopyranose (Galp) form.[5][8] The composition at equilibrium is approximately 30% α-pyranose, 64% β-pyranose, 2.5% α-furanose, and 3.5% β-furanose, with a negligible amount of the open-chain form.[8] Despite being the thermodynamically less favored isomer, galactofuranose (Galf) plays crucial structural and antigenic roles in the cell walls of numerous microorganisms.[1][3][9]

Core Thermodynamic Drivers of Ring Stability

The preference for the pyranose ring over the furanose ring in galactose is a result of a delicate balance of several thermodynamic factors.

Ring Strain and Conformational Flexibility
  • Pyranose Rings: Six-membered pyranose rings can adopt stable chair conformations, which minimize both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms.[10] The chair conformation of galactopyranose is a low-energy, highly stable arrangement.[11]

  • Furanose Rings: Five-membered furanose rings are inherently more flexible but also possess greater torsional strain due to the eclipsing interactions of substituents.[10][12][13] They adopt envelope and twist conformations to alleviate some of this strain, but they remain less stable than the chair conformation of pyranose rings.[12][13] This increased steric interaction in five-membered rings contributes to the lower thermodynamic stability of galactofuranose compared to galactopyranose.[1]

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring.[14] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-1-substituent bond.[15]

In galactose, the anomeric effect contributes to the stability of the α-anomer (axial hydroxyl group at C-1) more than would be expected based on steric hindrance alone.[16] However, the overall stability is also influenced by other factors, and in aqueous solution, the β-anomer (equatorial hydroxyl group) of galactopyranose is more abundant.[8] The exo-anomeric effect, which involves the orientation of the exocyclic group at the anomeric carbon, also plays a role in stabilizing certain conformations.[15]

Substituent Effects and Solvation

The nature and orientation of substituents on the sugar ring significantly influence the furanose-pyranose equilibrium. For instance, the presence of bulky substituents can shift the equilibrium. The solvent environment also plays a critical role. Polar solvents like water can stabilize certain conformations through hydrogen bonding, potentially altering the relative populations of furanose and pyranose forms.[15][17] For example, in dimethyl sulfoxide, the proportion of the furanose form of galactose is higher than in water.[17]

Experimental and Computational Approaches to Studying Ring Stability

A combination of experimental and computational techniques is employed to investigate the thermodynamic stability and conformational preferences of galactoside ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformations and relative populations of different sugar isomers.[12][18] By analyzing vicinal proton-proton coupling constants (³JHH), one can deduce the dihedral angles between adjacent protons and thus infer the ring's conformation.[19][20] Carbon-13 NMR is also instrumental in identifying the different anomeric forms present in an equilibrium mixture.[8][21]

Experimental Protocol: 1D and 2D NMR Analysis of Galactose Isomers

  • Sample Preparation: Dissolve a known concentration of D-galactose in D₂O.

  • Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Spectral Analysis:

    • Identify the anomeric proton signals in the ¹H spectrum, which typically resonate at a lower field than other ring protons.

    • Integrate the anomeric proton signals to determine the relative populations of the α- and β-anomers of both pyranose and furanose forms.

    • Use COSY to establish proton-proton connectivity within each ring system.

    • Use HSQC to correlate each proton with its directly attached carbon atom, aiding in the assignment of all signals.

  • Conformational Analysis: Measure the ³JHH coupling constants from the high-resolution ¹H spectrum. Compare these experimental values to those predicted for different theoretical conformations (e.g., chair, boat, twist, envelope) to determine the predominant ring pucker.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), provide valuable insights into the energetics and conformational landscapes of galactosides.[11][19][22][23] These methods can calculate the relative energies of different conformers and predict NMR parameters, which can then be compared with experimental data for validation.[19][20]

Computational Workflow: DFT-Based Conformational Analysis

  • Structure Generation: Build initial 3D structures of the α- and β-anomers of both galactopyranose and galactofuranose.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy conformations.[19]

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B3LYP/cc-pVTZ) to obtain more accurate relative energies.[19]

  • NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the optimized geometries.

  • Comparison and Validation: Compare the calculated energies to determine the thermodynamically most stable forms and compare the predicted NMR parameters with experimental data to validate the computational model.

Visualization of Key Concepts

Galactose_Equilibrium alpha_pyr α-Galactopyranose open_chain Open-Chain Form alpha_pyr->open_chain beta_pyr β-Galactopyranose beta_pyr->open_chain alpha_fur α-Galactofuranose alpha_fur->open_chain beta_fur β-Galactofuranose beta_fur->open_chain

Caption: Equilibrium between the cyclic and open-chain forms of galactose.

Stability_Factors Stability Overall Thermodynamic Stability Pyranose Pyranose Stability Stability->Pyranose Favors Furanose Furanose Instability Stability->Furanose Disfavors RingStrain Lower Ring Strain (Chair Conformation) Pyranose->RingStrain AnomericEffect Anomeric Effect Pyranose->AnomericEffect Solvation Solvation Effects Pyranose->Solvation TorsionalStrain Higher Torsional Strain (Envelope/Twist) Furanose->TorsionalStrain Furanose->AnomericEffect Furanose->Solvation

Sources

Octyl Galactofuranoside: A Keystone Substrate for Interrogating Galactofuranosyltransferase Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The five-membered furanose form of galactose, D-galactofuranose (Galf), is a critical component of the cell wall in numerous pathogenic microorganisms, including Mycobacterium tuberculosis and various fungi.[1][2][3] Crucially, Galf is absent in mammals, making the enzymes responsible for its biosynthesis and incorporation into glycans highly attractive targets for novel antimicrobial drug development.[1][2][4][5] Galactofuranosyltransferases (GlfTs) are the enzymes that polymerize Galf into essential structural components like the galactan core of the mycobacterial mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[6][7][8] Probing the mechanism and identifying inhibitors of these enzymes requires robust in vitro assays, which are often hindered by the complex and hydrophobic nature of their natural lipid-linked substrates. This guide provides an in-depth examination of octyl β-D-galactofuranoside and its derivatives as synthetic acceptor substrates, which have become indispensable tools for the kinetic and functional characterization of GlfTs. We will explore the underlying rationale for its use, detailed experimental protocols, and its application in the discovery of next-generation therapeutics.

The Biological Imperative: Why Target Galactofuranose Biosynthesis?

In pathogens such as Mycobacterium tuberculosis, the cell wall is a formidable, hydrophobic barrier essential for survival and virulence.[2][7] A key structural element of this wall is the mAGP complex, where a linear galactan polymer, composed of approximately 30 alternating β-(1→5) and β-(1→6) linked Galf residues, serves as a covalent bridge between the peptidoglycan layer and the outer mycolic acids.[4][8][9] The biosynthesis of this galactan is essential for mycobacterial viability.[2][4]

The pathway begins with the conversion of UDP-galactopyranose (UDP-Galp), the common six-membered ring form of galactose, into its high-energy, five-membered furanose isomer, UDP-galactofuranose (UDP-Galf).[1][3][7] This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). UDP-Galf then serves as the exclusive donor substrate for the galactofuranosyltransferases (GlfTs) that build the galactan chain.[1][4][10]

UDP_Galf_Biosynthesis cluster_0 Cytosolic Synthesis UDP_Galp UDP-Galactopyranose (UDP-Galp) UGM UDP-Galactopyranose Mutase (UGM) UDP_Galp->UGM UDP_Galf UDP-Galactofuranose (UDP-Galf) (Donor Substrate) UGM->UDP_Galf GlfTs Galactofuranosyl- transferases (GlfTs) UDP_Galf->GlfTs Supplies Galf units Galactan Galactan Polymer GlfTs->Galactan Polymerization

Figure 1: The biosynthetic pathway of the UDP-Galf donor substrate.

In M. tuberculosis, two primary GlfTs, GlfT1 and GlfT2, are responsible for the entire galactan assembly.[6][7] GlfT1 initiates the process by adding the first two Galf residues to the lipid-linked linker region, while GlfT2, a bifunctional and processive enzyme, is responsible for elongating the chain to its full length.[6][9][11] Because this entire pathway is absent in humans, UGM, GlfT1, and GlfT2 are considered prime targets for developing selective anti-tubercular agents.[2]

The Experimental Challenge and the Synthetic Solution: Octyl Galactofuranoside

The natural acceptor substrate for galactan polymerization is a complex glycolipid, decaprenyl-P-P-GlcNAc-Rha-(Galf)n, anchored by a 50-carbon lipid tail.[6] This extreme hydrophobicity makes it exceptionally difficult to work with in aqueous buffers required for in vitro enzymatic assays, leading to issues with solubility, aggregation, and accurate kinetic measurements.

To circumvent this, researchers have developed synthetic acceptor substrates that mimic the natural structure but possess improved physicochemical properties.[9][12] Octyl β-D-galactofuranoside has emerged as a highly effective mimic.

Why Octyl Glycosides? The Causality Behind the Choice:

  • Amphiphilicity: The eight-carbon alkyl (octyl) chain provides a critical hydrophobic tail that can interact with putative lipid-binding domains on the GlfT enzyme, which are thought to be important for substrate recognition and processivity.[9]

  • Aqueous Solubility: While hydrophobic, the octyl chain is short enough to impart sufficient aqueous solubility to the entire molecule, allowing for homogeneous reaction conditions essential for reliable enzyme kinetics.[13][14] This is a significant advantage over the natural decaprenyl-anchored substrates.

  • Synthetic Accessibility: The synthesis of octyl glycosides is more tractable than that of the full-length natural substrates, enabling the production of the quantities required for extensive biochemical studies, including high-throughput screening (HTS) of inhibitor libraries.[12][15]

  • Proven Efficacy: Studies have repeatedly shown that GlfTs, particularly GlfT2, can effectively recognize and elongate octyl-linked di- and trisaccharide acceptors, producing galactan polymers of lengths consistent with those found in the native cell wall.[9][16] This validates their use as functional surrogates for the natural substrates.

Substrate_Comparison cluster_natural Natural Acceptor Substrate cluster_synthetic Synthetic Acceptor Substrate Natural_Lipid Decaprenyl-Phosphate (C50) Natural_Linker P-GlcNAc-Rha Natural_Galf β-Galf-(1→5)-β-Galf Properties Properties: - Highly Hydrophobic - Insoluble in Aqueous Buffers - Difficult to Synthesize Natural_Galf->Properties Synthetic_Lipid Octyl Group (C8) Synthetic_Galf β-Galf-(1→6)-β-Galf Properties_Synth Properties: - Amphiphilic - Sufficiently Soluble - Synthetically Accessible - Validated Enzyme Substrate Synthetic_Galf->Properties_Synth

Figure 2: Comparison of natural and synthetic acceptor substrates.

Experimental Protocol: A Self-Validating Galactofuranosyltransferase Assay

This section provides a detailed, step-by-step methodology for a robust and reproducible GlfT assay using an octyl-linked galactofuranoside acceptor. The protocol is designed as a self-validating system, with necessary controls to ensure data integrity.

Reagents and Materials
  • Enzyme: Purified, recombinant GlfT2 (e.g., His6-GlfT2 from M. tuberculosis).[9][17]

  • Donor Substrate: UDP-α-D-galactofuranose (UDP-Galf). Can be synthesized chemoenzymatically.[10][17] For radiolabeling, UDP-[14C]Galp is used with UGM to generate UDP-[14C]Galf in situ.[10][13]

  • Acceptor Substrate: Octyl β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf trisaccharide (or similar octyl-linked di/trisaccharide).[9][12][18]

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂, and 1 mM DTT.

  • Quenching Solution: For radiolabeling assays, 100% Methanol or an appropriate organic solvent mixture. For spectrophotometric assays, a specific stop solution (e.g., EDTA).

  • Detection System:

    • Radiolabeling: Scintillation counter and scintillation fluid.

    • Spectrophotometric (Coupled Assay): A system to detect the UDP byproduct, such as the UDP-Glo™ assay (Promega) or a custom pyruvate kinase/lactate dehydrogenase coupled system.[17][19][20]

    • Mass Spectrometry: MALDI-TOF MS for analyzing product elongation.[9]

Step-by-Step Assay Procedure (Radiolabeling Example)

This method is highly sensitive and directly measures the incorporation of Galf into the acceptor substrate.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a master mix of Assay Buffer, UDP-[14C]Galf (final concentration ~2-5 µM), and the octyl-Galf acceptor substrate (final concentration ~50-200 µM).

  • Controls: Prepare the following control reactions:

    • No Enzyme Control: Master mix without GlfT2. (Verifies no spontaneous reaction).

    • No Acceptor Control: Master mix and enzyme, but no octyl-Galf acceptor. (Verifies no transfer to other components).

    • No Donor Control (optional): Full reaction mix with non-radioactive UDP-Galf. (Background check).

  • Initiation: Equilibrate the reaction tubes and the enzyme stock to the reaction temperature (typically 37°C) for 5 minutes. Initiate the reaction by adding a pre-determined amount of GlfT2 enzyme (e.g., 1-5 µg) to each tube. Vortex gently to mix.

  • Incubation: Incubate the reactions at 37°C. The incubation time should be determined from a time-course experiment to ensure the reaction is in the linear range (typically 15-60 minutes).

  • Quenching: Stop the reaction by adding 4 volumes of cold methanol. This precipitates the enzyme and larger glycans while leaving unincorporated UDP-[14C]Galf in solution.

  • Separation: Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated product-enzyme complex.

  • Washing: Carefully remove the supernatant. Wash the pellet with an organic solvent mixture (e.g., Chloroform:Methanol 2:1) to remove any remaining unincorporated donor substrate. Repeat this wash step 2-3 times. This is a critical step for reducing background signal.

  • Detection: After the final wash, air-dry the pellet. Resuspend it in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Data Analysis and Interpretation

The counts per minute (CPM) obtained are directly proportional to the amount of Galf transferred. By knowing the specific activity of the UDP-[14C]Galf, the CPM can be converted into moles of product formed per unit time. This allows for the determination of key kinetic parameters:

  • Michaelis-Menten Kinetics: By varying the concentration of one substrate (e.g., the octyl-Galf acceptor) while keeping the other (UDP-Galf) saturated, one can generate a saturation curve to determine the Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity).

  • Inhibitor Screening: Potential inhibitors can be added to the reaction mixture. A decrease in product formation indicates inhibitory activity. IC₅₀ values can be determined by testing a range of inhibitor concentrations.[19][20][21]

Assay Workflow Visualization

Assay_Workflow A 1. Reagent Preparation - Assay Buffer - UDP-[14C]Galf (Donor) - Octyl-Galf-Acceptor - GlfT2 Enzyme B 2. Reaction Setup - Combine reagents in tubes - Include No Enzyme & No Acceptor controls A->B C 3. Initiation & Incubation - Add Enzyme to start - Incubate at 37°C (e.g., 30 min) B->C D 4. Quench Reaction - Add cold methanol to stop C->D E 5. Separation & Washing - Centrifuge to pellet product - Wash pellet to remove free UDP-[14C]Galf D->E F 6. Detection - Add scintillation fluid - Measure radioactivity (CPM) E->F G 7. Data Analysis - Calculate enzyme activity - Determine Km, Vmax, IC50 F->G

Figure 3: Workflow for a radiolabel-based GlfT assay.

Quantitative Data Summary

The use of octyl-linked substrates has enabled precise kinetic characterization of GlfTs. While specific values vary with experimental conditions, published studies provide a baseline for expected results.

Substrate TypeEnzymeApparent Kₘ (µM)Apparent k꜀ₐₜ (s⁻¹)Source
Octyl-trisaccharideGlfT2~150 - 250~0.1 - 0.3[17]
UDP-Galf (Donor)GlfT2~300 - 400-[17]
Natural Glycolipid (GL-4)GlfT2Not readily determined-[6][22]

Note: Kinetic parameters for natural lipid-linked substrates are difficult to determine accurately due to their poor solubility, highlighting the experimental value of synthetic octyl glycoside substrates.

Applications in Drug Discovery

The development of robust assays using octyl galactofuranoside substrates is a cornerstone of modern screening efforts against GlfTs.

  • High-Throughput Screening (HTS): The assay protocol, particularly when adapted to a non-radioactive, spectrophotometric format, is amenable to 384-well plates, facilitating the screening of large chemical libraries for potential inhibitors.[17][23]

  • Mechanism of Inhibition Studies: Once hits are identified, these assays are used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to both the donor and acceptor substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthetic chemistry efforts can generate analogues of both the octyl-Galf acceptor and the UDP-Galf donor.[4][12] The GlfT assay is then used to systematically evaluate how chemical modifications affect substrate recognition and turnover, guiding the design of more potent and specific inhibitors.

Conclusion and Future Outlook

Octyl β-D-galactofuranoside and its oligosaccharide derivatives have proven to be more than mere synthetic curiosities; they are enabling tools that have unlocked the ability to study galactofuranosyltransferases in a quantitative and reproducible manner. By providing a soluble and functional mimic of the natural acceptor substrate, they bridge the gap between complex cell wall biology and the reductionist requirements of enzymology. The insights gained from assays employing these substrates are directly fueling the pipeline for novel anti-tubercular and anti-fungal drug discovery. Future work will likely focus on developing even more sophisticated probes, including fluorogenic or isotopically labeled octyl-Galf substrates, to allow for real-time kinetic analysis and a deeper mechanistic understanding of these essential pathogenic enzymes.

References

  • Proposed biosynthetic pathway of UDP-galactofuranose (UDP-Galf) in Aspergillus nidulans.Google Search Result.
  • Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA.PNAS Nexus | Oxford Academic.
  • Chemical Insight into the Mechanism and Specificity of GlfT2, a Bifunctional Galactofuranosyltransferase from Mycobacteria.
  • Galactosyl Transferases in Mycobacterial Cell Wall Synthesis.Journal of Bacteriology.
  • Biosynthesis of Galf-containing glycans.
  • Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?PMC.
  • Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria.ASM Journals.
  • Elucidation of Substrate Specificity in Aspergillus nidulans UDP-Galactose-4-Epimerase.PLOS.
  • Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydr
  • Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis.PMC.
  • Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact.Glycobiology.
  • Galactofuranose-Related Enzymes: Challenges and Hopes.PMC - NIH.
  • 5) and (beta,1-->6) linked octyl Gal(f) disaccharides as substrates for mycobacterial galactosyltransferase activity.PubMed.
  • Galactofuranose-containing glycans: Occurrence, synthesis and biochemistry.
  • Investigating the role of GlfT2 in mycobacterial cell wall assembly.
  • Catalytic Mechanism of Processive GlfT2: Transition Path Sampling Investigation of Substrate Transloc
  • Potential Inhibitors of Galactofuranosyltransferase 2 (GlfT2): Molecular Docking, 3D-QSAR, and In Silico ADMETox Studies.PMC.
  • Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase.
  • Both glycolipids GL-4 and GL-5 serve as substrates for GlfT2.
  • Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity.PubMed.
  • Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydr
  • New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening.
  • New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening.PMC.
  • Synthesis of galactofuranose-containing acceptor substrates for mycobacterial galactofuranosyltransferases.PubMed.
  • Structural data and experimental details for octyl ObD- galactofuranoside 1.
  • Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA.PMC.
  • Efficient synthesis of octyl-β-d-galactopyranoside by Bacillus spore-displayed β-galactosidase using an amphiphilic 1,2-dimethoxyethane co-solvent.PubMed.
  • New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening.PubMed.
  • A practical glycosyltransferase assay for the identification of new inhibitor chemotypes.MedChemComm (RSC Publishing).

Sources

Methodological & Application

Synthesis of octyl beta-D-galactofuranoside tetraacetate from galactose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GLYCO-2026-04 Topic: Scalable Synthesis of Octyl


-D-Galactofuranoside Tetraacetate from D-Galactose
Date:  February 21, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the synthesis of octyl


-D-galactofuranoside tetraacetate , a critical intermediate in the study of mycobacterial cell wall architecture (specifically the galactan core of the mycolyl-arabinogalactan-peptidoglycan complex) and a model surfactant for non-ionic detergent studies.

Unlike the thermodynamically stable pyranose form (6-membered ring), the furanose form (5-membered ring) of galactose is kinetically favored but unstable. This protocol utilizes a High-Temperature Shift Strategy to trap the furanose ring as a peracetylated intermediate, followed by a Neighboring Group Participation (NGP) directed glycosylation to ensure exclusive 1,2-trans (


) stereoselectivity.

Strategic Analysis

The Thermodynamic Challenge

D-Galactose exists in equilibrium between pyranose (


, ~93%) and furanose (

, ~7%) forms in solution. Standard acetylation at room temperature yields almost exclusively galactopyranose pentaacetate. To synthesize the furanoside, we must shift the equilibrium or trap the kinetic product.
  • Route A (Dithioacetal): High fidelity but requires toxic mercury salts for deprotection.

  • Route B (High-Temp Acetylation): Selected for this protocol. Boiling pyridine shifts the equilibrium toward the furanose form (~40-50%), which can be selectively crystallized. This is more scalable and avoids heavy metals.

Stereochemical Control (The "Self-Validating" Mechanism)

The target requires the


-anomer .
  • Mechanism: Lewis acid activation of the glycosyl donor (

    
    -D-galactofuranose pentaacetate) generates an oxocarbenium ion.
    
  • Director: The acetate group at C2 is trans to the C1 leaving group. It participates (NGP) to form a cyclic acetoxonium ion on the

    
    -face (bottom).
    
  • Outcome: The nucleophile (1-octanol) is forced to attack from the

    
    -face (top), guaranteeing the formation of the 1,2-trans (
    
    
    
    ) glycoside.

Synthetic Workflow (Visualized)

G Gal D-Galactose Reaction1 High-Temp Acetylation (100°C, Pyridine, Ac2O) Gal->Reaction1 Mix Crude Mixture (Pyranose + Furanose) Reaction1->Mix Cryst Fractional Crystallization (Ethanol) Mix->Cryst Selective precip. Inter Intermediate: β-D-Galf Pentaacetate Cryst->Inter Isolated Yield ~25-30% Reaction2 Lewis Acid Glycosylation (BF3·OEt2, Octanol) Inter->Reaction2 NGP Mechanism Target Target: Octyl β-D-Galf Tetraacetate Reaction2->Target β-selective

Figure 1: Synthetic pathway utilizing kinetic trapping and anchimeric assistance.

Detailed Protocols

Protocol A: Synthesis of -D-Galactofuranose Pentaacetate

Objective: Trap the furanose ring and isolate the


-anomer via solubility differences.

Reagents & Equipment:

Reagent MW ( g/mol ) Equiv. Role
D-Galactose 180.16 1.0 Starting Material

| Acetic Anhydride (


) | 102.09 | 7.0 | Acetylating Agent |
| Pyridine | 79.10 | Solvent | Base/Solvent |
| Ethanol (Absolute) | 46.07 | - | Recrystallization |

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend anhydrous D-galactose (10.0 g, 55.5 mmol) in anhydrous pyridine (100 mL).
    
  • The Kinetic Shift: Heat the mixture to 100°C (oil bath). The galactose will dissolve.

  • Acetylation: Add acetic anhydride (36 mL, ~380 mmol) dropwise over 10 minutes while maintaining the temperature at 100°C.

    • Critical Note: High temperature is essential here. Low temp favors pyranose.

  • Reaction: Stir at 100°C for 1 hour.

  • Quench: Cool to room temperature and pour the mixture into ice-water (500 mL) with vigorous stirring. A sticky syrup or semi-solid will form.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Selective Crystallization (The Purification):

    • Dissolve the crude syrup in hot absolute ethanol (~50 mL).

    • Allow to cool slowly to room temperature, then store at 4°C overnight.

    • Observation: The

      
      -pyranose form is less soluble and may crystallize first. If needles appear rapidly, filter them off (these are likely pyranose).
      
    • Concentrate the mother liquor slightly and re-cool. The

      
      -furanose pentaacetate  typically crystallizes as prisms or plates.
      
    • Literature Yield: ~20-30% isolated yield of pure furanose isomer is standard for this method.

    • Validation: Melting Point: 96–97°C. Optical Rotation

      
       should be negative (~ -41° in 
      
      
      
      ).
Protocol B: Glycosylation to Octyl -D-Galactofuranoside Tetraacetate

Objective: Stereoselective installation of the octyl chain.

Reagents & Equipment:

Reagent MW Equiv.[1][2][3][4][5] Role

|


-D-Galf Pentaacetate | 390.34 | 1.0 | Donor |
| 1-Octanol | 130.23 | 1.5 | Acceptor |
| 

| 141.93 | 1.5 | Lewis Acid Promoter | | Dichloromethane (Dry) | - | - | Solvent |

Procedure:

  • Setup: Flame-dry a two-neck flask under Argon atmosphere.

  • Dissolution: Dissolve

    
    -D-galactofuranose pentaacetate (1.0 g, 2.56 mmol) and 1-octanol (0.6 mL, 3.8 mmol) in anhydrous DCM (20 mL).
    
  • Activation: Cool the solution to 0°C (ice bath). Add Boron Trifluoride Diethyl Etherate (

    
    ) (0.47 mL, 3.8 mmol) dropwise.
    
    • Mechanistic Insight: The Lewis acid activates the C1-acetate. The C2-acetate immediately stabilizes the cation, blocking the

      
      -face.
      
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material (

    
     ~0.[6]5) should disappear, and a new spot (
    
    
    
    ~0.6) should appear.
  • Workup: Quench with saturated

    
     solution (20 mL). Separate phases. Extract aqueous layer with DCM.
    
  • Purification: Dry organic layer (

    
    ) and concentrate. Purify via Flash Column Chromatography on Silica Gel.
    
    • Eluent: Gradient of Hexane:Ethyl Acetate (8:1

      
       4:1).
      
    • Note: Excess octanol elutes first or requires high vacuum to remove prior to column.

  • Product: Octyl

    
    -D-galactofuranoside tetraacetate is obtained as a colorless syrup.
    

Quality Control & Validation

ParameterExpected ResultInterpretation
TLC Single spot,

> Starting Material
Conversion of polar anomeric acetate to ether.
1H NMR (C1-H)

~5.00 - 5.10 ppm (Singlet or very small doublet)
Diagnostic: Furanosides have very small

couplings. A large coupling (

> 7Hz) indicates pyranose contamination.
13C NMR (C1)

~105-106 ppm
Characteristic of

-furanosides. (

-anomer is typically ~100 ppm).
Mass Spec [M+Na]+ = 483.2Confirms Octyl + Gal + 4 Acetates.

Troubleshooting Guide

  • Problem: High pyranose contamination in Protocol A.

    • Root Cause:[3][5][7][8][9][10][11][12] Temperature dropped below 100°C during acetylation or insufficient heating time.

    • Fix: Ensure vigorous reflux. Seed the crystallization with authentic

      
      -furanose if available.
      
  • Problem: Low yield in Protocol B.

    • Root Cause:[3][5][7][8][9][10][11][12] Moisture in the Lewis Acid reaction.

    • Fix: Re-distill

      
       and use molecular sieves in the reaction pot.
      
  • Problem:

    
    -anomer detected.
    
    • Root Cause:[3][5][7][8][9][10][11][12] Reaction ran too long or at too high temperature, leading to anomerization (thermodynamic control).

    • Fix: Quench immediately upon consumption of starting material. Keep at 0°C–RT.

References

  • Varela, O. & Lederkremer, R. M. (2020). Advances in Carbohydrate Chemistry and Biochemistry. "Synthesis of Galactofuranosyl-Containing Glycans." Academic Press.

  • Marino, C., et al. (2001). "Synthesis of octyl

    
    -D-galactofuranoside and its 2-O- and 6-O-sulfate derivatives." Carbohydrate Research, 333(2), 123-128. 
    
  • Chittenden, G. J. F. (1966). "1,2,3,5,6-Penta-O-acetyl-β-D-galactofuranose."[13] Methods in Carbohydrate Chemistry, Vol. VI.

  • Gandolfi-Donadío, L., et al. (2003). "Facile synthesis of per-O-tert-butyldimethylsilyl-β-D-galactofuranose and efficient glycosylation via the galactofuranosyl iodide." Journal of Organic Chemistry, 68(18), 6928-6934.

Sources

Protocol for deprotection of octyl galactofuranoside tetraacetate

Application Note: Protocol for the Zemplén Deprotection of Octyl -D-Galactofuranoside Tetraacetate

Abstract & Biological Context

This Application Note details the protocol for the global deprotection of octyl 2,3,5,6-tetra-O-acetyl-


-D-galactofuranosideoctyl 

-D-galactofuranoside

Why this molecule matters: Galactofuranose (Galf) is a thermodynamically less stable ring form of galactose completely absent in mammals but essential for the viability of major human pathogens. It constitutes the core of the arabinogalactan complex in the cell wall of Mycobacterium tuberculosis and is a virulence factor in Aspergillus fumigatus and Trypanosoma cruzi.

Synthetic octyl galactofuranosides serve as critical glycolipid mimetics . The octyl chain mimics the lipophilic anchors found in natural mycobacterial cell walls, making these compounds invaluable tools for:

  • Inhibitor Screening: Serving as acceptor substrates for galactofuranosyltransferase (GlfT) assays.

  • Structural Biology: Investigating protein-carbohydrate interactions in the mycobacterial cell envelope.

  • Surfactant Studies: Acting as non-ionic detergents for membrane protein solubilization.[1]

Chemical Strategy: The Zemplén Deacetylation

The deprotection utilizes the Zemplén method (base-catalyzed transesterification). Unlike aqueous base hydrolysis (e.g., NaOH/H₂O), which consumes stoichiometric base and generates salts, the Zemplén reaction is catalytic and anhydrous.

Mechanism: Methoxide (MeO⁻) attacks the carbonyl carbon of the acetate ester, forming a tetrahedral intermediate. The ester bond cleaves, releasing the sugar hydroxyl and methyl acetate. The methoxide catalyst is regenerated by the solvent (methanol).

Critical Consideration for Furanosides: Galactofuranosides possess a 5-membered ring that is significantly more acid-labile than the pyranoside counterpart. While the Zemplén reaction is basic (safe for the ring), the subsequent neutralization step is the point of failure. Traditional acidic workups must be replaced with controlled ion-exchange neutralization to prevent hydrolysis of the glycosidic bond and loss of the octyl aglycone.

Reaction Scheme Logic

Figure 1: Simplified mechanistic flow of the Zemplén transesterification. The reaction is driven to completion by the solvent (MeOH) acting as the acceptor for the acetyl groups.

Materials & Reagents

Reagent/MaterialGrade/SpecificationFunction
Starting Material Octyl 2,3,5,6-tetra-O-acetyl-

-D-galactofuranoside
Substrate
Methanol (MeOH) Anhydrous, ACS ReagentSolvent & Reactant
Sodium Methoxide (NaOMe) 0.5 M solution in MeOH (or freshly prepared)Catalyst
Amberlite® IR-120 (H⁺) Strongly acidic cation exchange resinNeutralization
TLC Plates Silica Gel 60 F₂₅₄Monitoring
Stain H₂SO₄/EtOH (5%) or OrcinolVisualization (UV inactive)

Experimental Protocol

Step 1: Preparation of Resin

Before starting the reaction, prepare the quenching resin.

  • Take ~2 g of Amberlite IR-120 (H⁺) beads.

  • Wash extensively with MeOH in a sintered glass funnel to remove aqueous contaminants and polymer fines.

  • Keep the resin wet with MeOH; do not let it dry out completely.

Step 2: Reaction Setup
  • Weigh 100 mg (0.21 mmol) of octyl 2,3,5,6-tetra-O-acetyl-

    
    -D-galactofuranoside into a 25 mL round-bottom flask.
    
  • Add 5 mL of anhydrous Methanol . Stir until fully dissolved.

  • Add 20 µL of 0.5 M NaOMe/MeOH solution.

    • Target pH: 8–9 (Check by spotting a micro-drop on wet pH paper).

    • Note: Only a catalytic amount is needed (typically 0.05 – 0.1 eq).

  • Seal the flask under an argon or nitrogen atmosphere to prevent moisture absorption (which could lead to ester hydrolysis rather than transesterification).

  • Stir at Room Temperature (20–25°C) .

Step 3: Monitoring (TLC)

Timeframe: 30 minutes to 2 hours.

  • Eluent: Ethyl Acetate / Methanol (9:1 v/v).

  • Spot the reaction mixture (RM) against the starting material (SM).

  • Visualize by dipping in 5% H₂SO₄/EtOH and charring with a heat gun.

    • SM (Tetraacetate): High R_f (~0.8), chars brown/black.

    • Product (Polyol): Low R_f (~0.1–0.2), chars brown/black.

    • Intermediates: You may see a ladder of spots (mono-, di-, tri-acetates) disappearing over time. Wait until only the baseline spot remains.

Step 4: Workup (The Critical Step)

Neutralization must be precise to preserve the furanoside ring.

  • Once TLC indicates complete conversion, add the pre-washed Amberlite IR-120 (H⁺) resin directly to the reaction flask.

  • Add small amounts (spatula tip) while stirring and monitoring pH.

  • Stop adding resin when pH reaches 6–7 (Neutral).

    • Warning: Do NOT acidify to pH < 5. Acidic conditions promote glycosidic bond cleavage (loss of the octyl chain) and ring isomerization (furanose

      
       pyranose).
      
  • Stir for 5 minutes to ensure equilibrium.

  • Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash the resin with 2 × 5 mL MeOH to recover entrained product.

Step 5: Isolation
  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

  • The product, octyl

    
    -D-galactofuranoside , is typically obtained as a colorless syrup or a white waxy solid.
    
  • Dry under high vacuum for 12 hours to remove trace solvent.

Characterization & Validation

The product should be validated using ¹H NMR and ¹³C NMR.

FeatureExpected Observation (¹H NMR, 400 MHz, CD₃OD)
Acetate Methyls Disappearance of singlets at ~2.0–2.1 ppm.
Anomeric Proton (H-1) Singlet or narrow doublet at ~4.8–4.9 ppm (Characteristic of

-furanoside).
Octyl Chain Triplet at ~0.88 ppm (terminal CH₃), Multiplet at ~1.3 ppm (bulk CH₂).
Ring Protons Multiplets between 3.5–4.2 ppm.

Mass Spectrometry (ESI-MS):

  • Calculated Mass (C₁₄H₂₈O₆): 292.37 Da.

  • Expected Ion: [M+Na]⁺ = 315.36 Da.

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Operational workflow for the deprotection protocol.

Common Pitfalls
  • Product Migration/Isomerization:

    • Symptom:[2][3][4][5] NMR shows multiple anomeric signals or pyranose forms.

    • Cause: Exposure to acid during workup or excessive heat.

    • Fix: Strictly monitor pH during neutralization. Do not exceed 40°C during evaporation.[6]

  • Incomplete Deprotection:

    • Symptom:[3][4][5] TLC shows spots with R_f 0.3–0.5.

    • Cause: Insufficient base or wet methanol.

    • Fix: Add more NaOMe; ensure methanol is dry.

  • Salt Contamination:

    • Symptom:[2][3][4][5] White solid residue that doesn't dissolve in organic solvents.

    • Cause: Neutralizing with HCl instead of resin.

    • Fix: Re-dissolve in dry MeOH and filter; use resin for future batches.

Safety Information

  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • Methanol: Highly flammable and toxic if ingested or inhaled.

  • Amberlite Resin: Irritant. Avoid dust inhalation.

References

  • Biological Relevance of Galactofuranose: Pedersen, L. L., & Turco, S. J. (2003).[7] Galactofuranose metabolism: a potential target for antimicrobial chemotherapy.[3][8][9] Cellular and Molecular Life Sciences, 60(2), 259–266. [Link]

  • Zemplén Deacetylation Methodology: Zemplén, G., & Kunz, A. (1923). Über die Natriumverbindung der Glucose und die Verseifung acylierter Zuckerderivate. Berichte der deutschen chemischen Gesellschaft, 56(8), 1705–1710. [Link]

  • Synthesis and Activity of Octyl Galactofuranosides: Clement, M. J., et al. (2002).[10] Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity. Bioorganic & Medicinal Chemistry Letters, 12(11), 1477-1480. [Link]

  • NMR Characterization of Furanosides: Fadda, E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles. Frontiers in Molecular Biosciences. [Link]

Zemplén deacetylation conditions for octyl galactoside tetraacetates

Application Note: Optimized Zemplén Deacetylation for High-Purity Octyl -D-Galactopyranoside

Executive Summary

Octyl

This guide details the Zemplén deacetylation of octyl

Chemical Basis & Mechanism

The Zemplén method is not a simple hydrolysis; it is a transesterification . Sodium methoxide (NaOMe) acts as a catalyst to transfer the acetyl groups from the sugar hydroxyls to the solvent (methanol), forming methyl acetate as the byproduct.

Mechanistic Pathway[1]
  • Initiation: Methoxide anion (

    
    ) attacks the carbonyl carbon of the acetyl group.
    
  • Intermediate: A tetrahedral intermediate forms.

  • Elimination: The sugar alkoxide is eliminated, and methyl acetate is released.

  • Regeneration: The sugar alkoxide deprotonates a methanol molecule, regenerating the

    
     catalyst and the free sugar hydroxyl.
    

Key Insight: Because the reaction is an equilibrium, it is driven to completion by the vast excess of methanol solvent.

ZemplenMechanismSubstrateOctyl GalactosideTetraacetateIntermediateTetrahedralIntermediateSubstrate->Intermediate Nucleophilic AttackNaOMeNaOMe (Cat.)+ MeOH (Solvent)NaOMe->IntermediateByproductMethyl Acetate(Volatile)Intermediate->Byproduct TransesterificationProductOctyl u03b2-D-Galactoside(Free -OH)Intermediate->Product EliminationProduct->NaOMe Catalyst Regeneration

Figure 1: Catalytic cycle of Zemplén transesterification. Note that methyl acetate is the thermodynamic sink in the presence of excess methanol.

Critical Process Parameters

To ensure reproducibility and high purity, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Solvent Quality Anhydrous MethanolWater reacts with NaOMe to form NaOH. NaOH promotes hydrolysis (producing sodium acetate salts) rather than transesterification (producing volatile methyl acetate). Salts are difficult to remove from the final detergent.
Catalyst Loading 0.05 – 0.1 EquivalentsHigher loading (>0.2 eq) increases the risk of base-catalyzed degradation ("peeling" reactions) and requires more resin for neutralization.
pH Control pH 8.5 – 9.5 (Apparent)The reaction requires a basic environment to proceed. If the pH drops (due to moisture ingress/acidic impurities), the reaction stalls.
Temperature Room Temperature (20–25°C)Heating is rarely necessary and increases the risk of anomerization or glycosidic bond cleavage.

Standard Operating Protocol

Materials Required[1][2][3][4][5][6]
  • Starting Material: Octyl

    
    -D-galactopyranoside tetraacetate.
    
  • Solvent: Methanol (Anhydrous, <50 ppm

    
    ).
    
  • Catalyst: Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (freshly opened or titrated).

  • Neutralization: Amberlite IR-120 (H+ form) or Dowex 50WX8 (H+ form). Do not use liquid acids (HCl/H2SO4).

  • Monitoring: TLC Plates (Silica Gel 60 F254).

Step-by-Step Methodology
Step 1: Preparation of Resin

Before starting the reaction, prepare the quenching resin.

  • Wash 5g of Amberlite IR-120 (H+) with anhydrous methanol (3 x 10 mL) to remove water and trace colorants.

  • Keep the resin wet with methanol; do not let it dry out completely.

Step 2: Reaction Initiation
  • Dissolve 1.0 g (approx 2.1 mmol) of Octyl

    
    -D-galactopyranoside tetraacetate in 10-15 mL  of anhydrous methanol.
    
    • Note: If solubility is poor, add minimal Dichloromethane (DCM) dropwise until clear, but keep DCM <20% of total volume.

  • Flush the flask with Nitrogen or Argon to exclude atmospheric moisture.

  • Add 0.2 mL of 0.5 M NaOMe solution (approx 0.1 mmol, 0.05 eq).

  • Stir at room temperature (25°C).

Step 3: Reaction Monitoring (TLC)
  • Timepoint: Check at 30 mins and 1 hour.

  • Mobile Phase: DCM : Methanol (4:1 v/v).

  • Visualization: UV is ineffective for these compounds. Use 10% Sulfuric Acid in Ethanol spray and heat (charring) or Ceric Ammonium Molybdate (CAM) stain.

  • Criteria:

    • Starting Material (Tetraacetate): High Rf (~0.8).

    • Product (Octyl Galactoside): Low Rf (~0.2).

    • Intermediates: You may see faint spots between the two; the reaction is complete when the top spot disappears entirely.

Step 4: Neutralization (The "Detergent-Grade" Step)

Crucial: We use resin to capture the

  • Once TLC confirms completion (usually 1-2 hours), add the pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask.

  • Add approx 0.5 g wet resin.

  • Stir gently for 5-10 minutes.

  • Self-Validation: Spot a drop of the solution onto wet pH paper. It should read neutral (pH 6-7). If still basic (blue/green), add more resin.

Step 5: Workup and Purification
  • Filtration: Filter off the resin using a sintered glass funnel or a cotton plug. Wash the resin with 5-10 mL fresh methanol to recover entrained product.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Observation: The byproduct (methyl acetate) co-evaporates with the methanol.

  • Crystallization:

    • Dissolve the resulting white solid/syrup in a minimum amount of hot Acetone or warm Ethanol.

    • Add Ethyl Acetate dropwise until slight turbidity is observed.

    • Cool to 4°C overnight.

    • Collect white crystals via filtration.

Process Workflow & Logic

WorkflowStartStart: Octyl GalactosideTetraacetateDissolveDissolve in Anhydrous MeOH(Avoid Water!)Start->DissolveCatalysisAdd NaOMe (0.05 eq)Stir RT, 1-2hDissolve->CatalysisCheckTLC Check(DCM:MeOH 4:1)Catalysis->CheckCheck->Catalysis IncompleteNeutralizeNeutralize withAmberlite IR-120 (H+)Check->Neutralize CompleteFilterFilter Resin(Removes Na+)Neutralize->FilterEvaporateEvaporate Solvent(Removes Methyl Acetate)Filter->EvaporateCrystallizeCrystallize(Acetone/EtOAc)Evaporate->Crystallize

Figure 2: Operational workflow emphasizing the salt-removal step (Neutralization) essential for detergent applications.

Quality Control & Characterization

To validate the identity and purity of the Octyl

Proton NMR ( H NMR, 400 MHz, or )
  • Diagnostic Change: Complete disappearance of the three/four sharp singlets at

    
     1.9 – 2.2 ppm  (corresponding to the acetate methyl groups).
    
  • Anomeric Proton: A doublet at

    
     ~4.2-4.3 ppm  with a coupling constant 
    
    
    .
    • Interpretation: The large coupling constant confirms the

      
      -configuration . (An 
      
      
      -anomer would show
      
      
      ).
  • Alkyl Chain: Triplet at

    
     0.88 (terminal 
    
    
    ) and large multiplet at
    
    
    1.2-1.3 (methylene chain).
Physical Properties[1][6][7][8][9]
  • Appearance: White crystalline powder.[1]

  • Melting Point: 98 – 100 °C.

  • Solubility: Clear solution in water at 10% (w/v). Turbidity indicates lipid/starting material contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (<50% conversion) Moisture in solvent deactivated the catalyst (NaOMe + H2O → NaOH).Add fresh NaOMe (0.05 eq). Ensure reaction vessel is sealed under

.
Product is "Oily" or Yellow Presence of oligomers or residual solvent.Triturate with cold diethyl ether to remove non-polar impurities. Recrystallize from Acetone/MeOH.
High Conductivity in Solution Improper neutralization (Salt formation).Do not use HCl to neutralize. Re-dissolve in water/MeOH and pass through a mixed-bed ion exchange column.
Migration of Acetyl Groups pH too high or reaction time too long (rare in Zemplén).Adhere strictly to 0.05-0.1 eq catalyst. Monitor TLC frequently.

References

  • Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft.
  • Rosevear, P., et al. (1980). Synthesis of carbon-13-enriched octyl-glucoside and its use in NMR studies. Biochemistry.
  • Koeltzow, D. E., & Urfer, A. D. (1984). Preparation and properties of pure alkyl glucosides, maltosides and maltotriosides. Journal of the American Oil Chemists' Society.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific.n-Octyl-beta-D-glucopyranoside Specifications. [Source for Detergent Purity Standards].

Application Note: Strategic Preparation and Validation of Mycobacterial Cell Wall Acceptor Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The mycobacterial cell wall, specifically the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, is the primary defense barrier of Mycobacterium tuberculosis (Mtb) and the target of frontline antibiotics like Ethambutol. Studying the glycosyltransferases (GTs) responsible for assembling this complex—such as the EmbA/B/C and Aft families—requires precise chemical tools. This Application Note details the strategic design, chemical synthesis, and chemoenzymatic validation of lipid-linked oligosaccharide acceptor analogs . These molecules mimic the nascent cell wall glycan chains, enabling high-throughput screening of GT inhibitors and mechanistic dissection of cell wall biosynthesis.

Part 1: Strategic Design of Acceptor Analogs

The design of an effective acceptor analog relies on Biomimetic Partitioning . Mycobacterial GTs are membrane-associated enzymes that act at the cytosolic-membrane interface. A soluble sugar will not effectively access the active site. Therefore, analogs must possess two distinct domains:

  • The Glycan Epitope (The "Head"): A specific oligosaccharide sequence (e.g.,

    
    -D-Araf-(1
    
    
    
    5)-
    
    
    -D-Araf) that mimics the non-reducing end of the growing polymer.
  • The Hydrophobic Aglycone (The "Anchor"): A lipid tail that partitions into the mycobacterial membrane, presenting the glycan to the enzyme.

Critical Design Choice: While natural acceptors are linked to Decaprenyl-phosphate (C50), synthesis of C50 chains is arduous and often unnecessary for in vitro assays.

  • Recommendation: Use an n-Octyl (C8) chain.

  • Causality: Empirical data confirms that C8 chains provide sufficient membrane affinity for in vitro micellar assays without the solubility issues associated with C12-C20 chains [1].

Visualizing the Target Context

The following diagram illustrates where these synthetic acceptors intervene in the mAGP biosynthetic pathway.

mAGP_Pathway cluster_membrane Mycobacterial Membrane Interface DPA Donor: DPA (Decaprenyl-P-Ara) Enzyme Target Enzyme (EmbC / AftA) DPA->Enzyme Ara Transfer Acceptor Native Acceptor: Growing Galactan-PP-C50 Acceptor->Enzyme Product Elongated Arabinogalactan Enzyme->Product Synthetic Synthetic Analog (Octyl-Ara2) Synthetic->Enzyme Mimics Native Acceptor

Figure 1: Mechanistic intervention of synthetic acceptors in the arabinosyltransferase pathway. The synthetic octyl-analog competes with or replaces the native lipid-linked acceptor.

Part 2: Chemical Synthesis Protocol

Target Molecule: Octyl


-D-arabinofuranosyl-(1

5)-

-D-arabinofuranoside (Octyl-Ara

). Application: Standard acceptor for EmbC and AftB assays.
Reagents & Equipment[1][2]
  • Starting Material: Methyl

    
    -D-arabinofuranoside (commercially available).
    
  • Solvents: Anhydrous Dichloromethane (DCM), Pyridine, Methanol.

  • Reagents: Benzoyl chloride (BzCl), n-Octanol, Boron trifluoride etherate (BF

    
    OEt
    
    
    
    ), N-Iodosuccinimide (NIS), Silver triflate (AgOTf).
  • Purification: Flash chromatography (Silica Gel 60).

Step-by-Step Methodology

Phase A: Preparation of the Glycosyl Acceptor (Block 1)

  • Benzoylation: Treat Methyl

    
    -D-arabinofuranoside with BzCl (4.0 eq) in pyridine at 0°C to RT for 12h.
    
    • QC Check: TLC (Hexane:EtOAc 3:1) should show a single high-Rf spot.

  • Hydrolysis: Treat the perbenzoylated product with TFA/H

    
    O (9:1) to remove the methyl glycoside, yielding the lactol.
    
  • Imidate Formation: React the lactol with Trichloroacetonitrile (CCl

    
    CN) and DBU in DCM to generate the Trichloroacetimidate Donor .
    
  • Octyl Coupling: React the Imidate with n-Octanol (2.0 eq) and TMSOTf (0.1 eq) in DCM at -20°C.

    • Result: Octyl 2,3,5-tri-O-benzoyl-

      
      -D-arabinofuranoside.
      
  • Selective Deprotection: Dissolve in MeOH/DCM (1:1). Add 0.5 eq Acetyl Chloride (generates HCl in situ) at 0°C for 3h.

    • Mechanism:[3] The primary C5-benzoate is more labile than C2/C3 benzoates under acidic methanolysis.

    • Yield:Compound A (Octyl 2,3-di-O-benzoyl-

      
      -D-arabinofuranoside) with a free C5-OH.
      

Phase B: Preparation of the Glycosyl Donor (Block 2)

  • Start with commercially available Phenyl 1-thio-

    
    -D-arabinofuranoside .
    
  • Benzoylation: Fully protect with BzCl/Pyridine.

    • Yield:Compound B (Phenyl 2,3,5-tri-O-benzoyl-1-thio-

      
      -D-arabinofuranoside).
      

Phase C: Convergent Coupling & Global Deprotection

  • Glycosylation: Mix Compound A (Acceptor, 1.0 eq) and Compound B (Donor, 1.2 eq) in anhydrous DCM with 4Å molecular sieves. Stir for 30 min.

  • Activation: Add NIS (1.5 eq) and AgOTf (0.1 eq) at -40°C. Warm to -10°C over 2 hours.

    • Observation: The reaction mixture turns deep red/brown. Quench with Et

      
      N.
      
  • Purification: Silica gel chromatography (Gradient Hexane

    
     EtOAc). Isolate the pentabenzoylated disaccharide.
    
  • Global Deprotection: Dissolve in dry MeOH. Add catalytic NaOMe (pH ~9). Stir 4h. Neutralize with Amberlite IR-120 (H+) resin.

  • Final Polish: Reverse-phase C18 Sep-Pak to remove salts and trace organics.

Synthesis Workflow Diagram

Synthesis_Flow Start Methyl Araf BlockA Acceptor Block: Octyl 2,3-di-O-Bz-Araf (Free C5-OH) Start->BlockA 1. BzCl 2. Octanol/BF3 3. Sel. Deprotection BlockB Donor Block: Thio-Araf Perbenzoate Start->BlockB 1. Thiophenol 2. BzCl Octanol n-Octanol Octanol->BlockA Coupling Coupling: NIS/AgOTf, -40°C BlockA->Coupling BlockB->Coupling Protected Protected Disaccharide Coupling->Protected Final Final Product: Octyl-alpha-D-Araf-(1->5)-Araf Protected->Final NaOMe/MeOH (Global Deprotection)

Figure 2: Convergent block synthesis of the Octyl-Ara2 acceptor.

Part 3: Chemoenzymatic Validation (The Assay)

Once synthesized, the acceptor must be validated using a functional Arabinosyltransferase (AraT) assay. This protocol verifies that your synthetic molecule is recognized by native enzymes.

Assay Components
ComponentConcentrationFunction
Enzyme Source 1 mg/mL proteinMembrane fraction from M. smegmatis (mc

155) or recombinant E. coli expressing Mtb EmbC.
Acceptor 0.5 - 2.0 mMThe synthetic Octyl-Ara

prepared above.
Donor 20,000 cpmDecaprenyl-[

C]-arabinose (DPA) or fluorescent FPA analog.
Buffer 50 mMMOPS (pH 7.9) with 10 mM MgCl

.
Detergent 0.25%IGEPAL CA-630 (Critical for solubilizing the lipid-linked substrates).
Protocol Steps
  • Substrate Drying: Aliquot the Acceptor and Donor into a microcentrifuge tube. Dry under nitrogen/vacuum to form a lipid film.

  • Resuspension: Add Buffer + Detergent + ATP (1 mM).[1] Sonicate briefly (5 sec) to form mixed micelles.

  • Initiation: Add the Enzyme Fraction. Incubate at 37°C for 1-2 hours.

  • Termination: Add 500

    
    L Ethanol/Water (1:1).
    
  • Extraction: Load the mixture onto a Sep-Pak C18 cartridge .

    • Wash: Water (removes unreacted sugar/buffer).

    • Elute: Methanol (elutes the hydrophobic product).

  • Analysis: TLC (Silica).

    • Solvent: CHCl

      
      :MeOH:H
      
      
      
      O:NH
      
      
      OH (65:25:3.6:0.5).
    • Visualization: Autoradiography (if using

      
      C) or Orcinol stain (if using large scale non-radioactive).
      

Self-Validating Check:

  • Positive Control: Use membranes known to contain Emb proteins.

  • Negative Control: Heat-inactivated membranes (95°C for 10 min) or No-Acceptor control.

  • Success Criteria: Appearance of a new spot with lower Rf than the donor (due to added sugar units) that is dependent on the presence of your synthetic acceptor.

Part 4: Troubleshooting & QC

1. NMR Validation of the Acceptor Before using the acceptor in assays, confirm the anomeric configuration.

  • 
    -anomer:  The H-1 signal should appear as a singlet or doublet with very small coupling constant (
    
    
    
    Hz) around
    
    
    5.0-5.2 ppm.
  • 
    -anomer (Impurity):  The H-1 signal appears as a doublet with 
    
    
    
    Hz around
    
    
    4.8 ppm.
  • Note: Mycobacterial AraTs are highly specific for

    
    -linked acceptors. 
    
    
    
    -linked impurities will act as competitive inhibitors or inert diluents.

2. Solubility Issues If the acceptor precipitates in the assay buffer:

  • Increase IGEPAL concentration to 0.5%.

  • Pre-mix the acceptor with the donor in CHCl

    
     before drying them down together to ensure co-micellization.
    
References
  • Brown, A. K., et al. (2012). "Probing the mechanism of the mycobacterial arabinosyltransferase AftA." Journal of Biological Chemistry. Available at: [Link]

  • Lee, R. E., et al. (1997). "Mycobacterial arabinan biosynthesis: the use of synthetic arabinoside acceptors in the development of an arabinosyl transfer assay." Glycobiology. Available at: [Link]

  • Alderwick, L. J., et al. (2005). "Identification of a novel arabinofuranosyltransferase (AftA) involved in cell wall arabinan biosynthesis in Mycobacterium tuberculosis." Journal of Biological Chemistry. Available at: [Link]

  • Lowary, T. L. (2003). "Synthesis of oligosaccharides of the mycobacterial cell wall." Journal of Carbohydrate Chemistry.
  • Angala, B. K., et al. (2014). "The cell envelope glycoconjugates of Mycobacterium tuberculosis." Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]

Sources

Application Note & Protocol: One-Pot Synthesis of Octyl Galactofuranosides via Kinetically Controlled Fischer Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the one-pot synthesis of octyl galactofuranosides, valuable chemical probes and potential therapeutic agents. D-galactose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. While the pyranose form is thermodynamically more stable, the furanoside is a crucial component in the cell walls of various pathogenic microorganisms, including Mycobacterium tuberculosis, making it a target of significant interest for drug development.[1] This protocol leverages the principles of the Fischer glycosylation reaction, exploiting kinetic control to preferentially yield the furanoside isomer over the more stable pyranoside. We present a detailed, self-validating protocol complete with mechanistic rationale, characterization data, and troubleshooting guidance tailored for researchers in carbohydrate chemistry and drug discovery.

Principle of the Method: Kinetic vs. Thermodynamic Control

The Fischer glycosylation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol.[2] A critical feature of this equilibrium process is that with hexoses like galactose, furanoside forms are the initial, kinetically favored products, resulting from the faster cyclization to a five-membered ring.[2][3] However, given longer reaction times, the system equilibrates to the thermodynamically more stable pyranoside products.[3][4]

Our one-pot strategy is designed to exploit this kinetic window. By carefully controlling reaction time and temperature, we can isolate the octyl galactofuranoside before significant rearrangement to the pyranoside form occurs. The use of a heterogeneous acid catalyst, such as Amberlite IR120 (H⁺ form), simplifies the workup, as the catalyst can be removed by simple filtration.

G cluster_0 Reaction Pathway Reactants D-Galactose + n-Octanol Intermediate Acyclic Oxocarbenium Ion Reactants->Intermediate H⁺ Catalyst Kinetic Octyl Galactofuranoside (Kinetic Product) Intermediate->Kinetic Faster Cyclization (O4 Attack) Short Reaction Time Thermodynamic Octyl Galactopyranoside (Thermodynamic Product) Intermediate->Thermodynamic Slower Cyclization (O5 Attack) Long Reaction Time Kinetic->Thermodynamic Equilibration

Figure 1. Competing pathways in Fischer glycosylation.

Experimental Protocol

This protocol is designed for the synthesis of octyl galactofuranosides on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
D-Galactose≥99%Standard SupplierDry thoroughly before use.
n-OctanolAnhydrous, ≥99%Standard SupplierUse excess as both reactant and solvent.
Amberlite® IR120 (H⁺ form)Ion-exchange resinStandard SupplierActivate before use.
Triethylamine (TEA)≥99.5%Standard SupplierUsed for neutralization.
Ethyl AcetateACS GradeStandard SupplierFor chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Workflow Overview

G Setup 1. Setup Reaction React 2. Heat & React (Monitor by TLC) Setup->React Quench 3. Cool & Quench React->Quench Filter 4. Filter Catalyst Quench->Filter Concentrate 5. Concentrate Filter->Concentrate Purify 6. Purify via Chromatography Concentrate->Purify Characterize 7. Characterize Purify->Characterize

Figure 2. One-pot synthesis experimental workflow.

Step-by-Step Procedure
  • Catalyst Activation: Wash Amberlite® IR120 resin (H⁺ form) (approx. 2 g per 5 g of galactose) sequentially with 1 M HCl, deionized water until neutral pH, methanol, and then dry under high vacuum overnight.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-galactose (5.0 g, 27.7 mmol).

  • Reagent Addition: Add n-octanol (50 mL) to the flask. The galactose will not fully dissolve initially, forming a suspension.[2]

  • Catalysis: Add the pre-activated Amberlite® IR120 (H⁺) resin (2.0 g) to the suspension.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The solid galactose should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (Typical mobile phase: 9:1 Ethyl Acetate/Methanol). The furanoside products (α and β anomers) typically appear as new spots with higher Rf values than galactose. The goal is to stop the reaction when the furanoside spots are maximal and before significant formation of the lower-Rf pyranoside spots. Optimal reaction time is typically 2-4 hours.[2][5]

  • Quenching: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Neutralization: Add triethylamine dropwise (approx. 1.5-2.0 mL) to neutralize the acidic catalyst and any soluble acidic species.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the Amberlite® resin. Wash the resin with methanol (2 x 20 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure (using a rotary evaporator) to remove the excess n-octanol. This may require heating the water bath to 60-70 °C under high vacuum.

  • Purification: Purify the resulting crude syrup by flash column chromatography on silica gel using a gradient elution system (e.g., 100% Hexanes to 95:5 Ethyl Acetate/Hexanes, then to 9:1 Ethyl Acetate/Methanol) to separate the anomers of octyl galactofuranoside from unreacted starting material and the pyranoside byproducts.

  • Characterization: Combine the fractions containing the desired product, concentrate under reduced pressure, and dry under high vacuum to yield the octyl galactofuranosides as a clear, viscous oil or a waxy solid.

Mechanism & Rationale

The Fischer glycosylation proceeds via an acid-catalyzed mechanism that activates the anomeric carbon of the sugar for nucleophilic attack.[6]

  • Protonation and Ring Opening: The hemiacetal oxygen of the galactose pyranose (or furanose) ring is protonated by the acid catalyst. This facilitates the opening of the ring to form the acyclic aldehyde form.

  • Oxocarbenium Ion Formation: The aldehyde is in equilibrium with its protonated form, which can lose water to generate a highly reactive acyclic oxocarbenium ion intermediate.

  • Nucleophilic Attack & Cyclization: The n-octanol acts as a nucleophile, attacking the electrophilic anomeric carbon (C1). This is followed by intramolecular cyclization. The oxygen on C4 can attack to form the five-membered furanoside ring, or the oxygen on C5 can attack to form the six-membered pyranoside ring.

  • Kinetic Preference: The formation of the five-membered furanose ring is kinetically faster due to the lower entropic barrier for a 5-exo-tet cyclization compared to the 6-exo-tet cyclization required for the pyranose ring.[3] Therefore, at shorter reaction times, the furanoside is the predominant product.

  • Deprotonation: Loss of a proton from the attacking alcohol's oxygen atom regenerates the acid catalyst and yields the final glycoside product.

G Galactose Galactose (Cyclic Hemiacetal) Protonated Protonated Hemiacetal Galactose->Protonated + H⁺ OpenChain Acyclic Aldehyde Protonated->OpenChain Ring Opening Oxocarbenium Oxocarbenium Ion (Key Intermediate) OpenChain->Oxocarbenium - H₂O Furanoside Octyl Galactofuranoside Oxocarbenium->Furanoside + n-Octanol (C4-OH Attack) FAST Pyranoside Octyl Galactopyranoside Oxocarbenium->Pyranoside + n-Octanol (C5-OH Attack) SLOW

Figure 3. Simplified reaction mechanism of Fischer glycosylation.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized octyl galactofuranoside and to distinguish it from the pyranoside isomer.

TechniquePurposeExpected Results
TLC Reaction monitoring and fraction analysisProduct Rf ≈ 0.4-0.5 in 9:1 EtOAc/MeOH. Distinct from galactose (baseline) and pyranoside (slightly lower Rf).
¹H NMR Structural elucidation, anomeric configurationThe anomeric proton (H-1) of furanosides appears around 4.9-5.1 ppm. The β-furanoside typically shows a small coupling constant (J < 2 Hz) or appears as a singlet, while the α-anomer has a J ≈ 4-5 Hz.[7] The octyl chain protons will be visible in the upfield region (0.8-3.5 ppm).
¹³C NMR Confirm carbon skeleton and anomeric carbonThe anomeric carbon (C-1) for furanosides is highly characteristic, appearing around 106-110 ppm, distinct from pyranosides (98-104 ppm).[7]
Mass Spec (ESI-MS) Confirm molecular weightExpected m/z for C₁₄H₂₈O₆: [M+Na]⁺ ≈ 315.17.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction / Very slow reaction 1. Inactive catalyst.2. Insufficient temperature.3. Wet reagents/solvent.1. Ensure catalyst is properly activated and dried.2. Increase reaction temperature to 80-90 °C.3. Use anhydrous n-octanol and thoroughly dried galactose.
Low yield of desired product 1. Reaction time too short.2. Reaction time too long (equilibration to pyranoside).3. Inefficient purification.1. Increase reaction time, monitoring carefully by TLC.2. Reduce reaction time based on TLC analysis.3. Optimize chromatography gradient; ensure proper loading.
Product is mostly pyranoside Reaction time was too long, allowing the reaction to reach thermodynamic equilibrium.Repeat the synthesis with a shorter reaction time. Take TLC spots every 30 minutes to establish the optimal kinetic window.
Difficult to remove n-octanol High boiling point of n-octanol.Use a good vacuum pump with a cold trap. A Kugelrohr apparatus can also be effective for removing high-boiling solvents.

Conclusion

This application note details a robust and efficient one-pot method for synthesizing octyl galactofuranosides. By capitalizing on the kinetic control of the acid-catalyzed Fischer glycosylation, this protocol provides a direct route to the desired furanoside isomer, a structure of significant biological interest. The use of a heterogeneous catalyst simplifies the procedure, making it an accessible and valuable tool for researchers in glycochemistry and medicinal chemistry.

References

  • Fischer glycosylation | PPTX. (n.d.).
  • The Pyranoside-into-Furanoside Rearrangement of Alkyl Glycosides: Scope and Limitations | Request PDF. (2016). ResearchGate.
  • Fernandes, R. A., Pathare, R. S., & Gorve, D. A. (2020). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry.
  • Fischer glycosidation - Grokipedia. (n.d.).
  • Structural data and experimental details for octyl ObD- galactofuranoside 1. (n.d.). ResearchGate.
  • Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). ResearchGate.
  • Fischer glycosidation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. (2018). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides | Request PDF. (2018). ResearchGate.
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Pan, F., Jackson, M., & Lowary, T. L. (2006). Expression, purification, and characterization of a galactofuranosyltransferase involved in Mycobacterium tuberculosis arabinogalactan biosynthesis. Protein Expression and Purification, 47(1), 158-167. Retrieved February 20, 2026, from [Link]

  • Lee, R. E., Smith, M. D., Nash, R. J., & Griffiths, R. C. (2002). Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity. Bioorganic & Medicinal Chemistry Letters, 12(8), 1199-1202. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing ring expansion during galactofuranoside synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for galactofuranoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with preventing ring expansion to the more thermodynamically stable pyranose form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: During the synthesis of my target galactofuranoside, I am consistently isolating the galactopyranoside as a major byproduct. What is causing this ring expansion?

Answer: The formation of the six-membered galactopyranoside ring from a five-membered galactofuranoside precursor is a common challenge rooted in the inherent thermodynamic stability of pyranosides over furanosides.[1][2] This isomerization is typically facilitated by acidic conditions, which can be present during glycosylation or deprotection steps.

The mechanism involves the protonation of the ring oxygen, followed by ring-opening to form an acyclic oxocarbenium ion intermediate. This intermediate is in equilibrium with both the furanose and pyranose forms. Due to the greater thermodynamic stability of the six-membered ring, the equilibrium often favors the formation of the galactopyranoside, especially under conditions that allow for equilibration.[1][3][4]

Troubleshooting Guide: Unwanted Ring Expansion
  • Re-evaluate Your Reaction Conditions:

    • Acidity: Scrutinize your reaction for any acidic promoters or byproducts. Even trace amounts of acid can catalyze the ring expansion. Consider using acid scavengers like proton sponge or molecular sieves.

    • Temperature: Higher temperatures can provide the necessary activation energy for the system to reach thermodynamic equilibrium, which favors the pyranose form.[5] Attempt the reaction at a lower temperature.

    • Reaction Time: Prolonged reaction times can also lead to the accumulation of the thermodynamically favored pyranoside. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired furanoside is formed.

  • Solvent Choice Matters: The polarity of the solvent can influence the equilibrium between the furanose and pyranose forms. In some cases, nonpolar solvents have been shown to favor the furanoside form.[2][6] If your current solvent is polar (e.g., acetonitrile), consider switching to a less polar solvent like dichloromethane or toluene.

Question 2: How can I strategically use protecting groups to "lock" my molecule in the desired furanose conformation?

Answer: Protecting groups are not merely passive spectators in a reaction; they exert significant influence on the conformation and reactivity of the sugar ring.[7][8] Judicious selection of protecting groups is a cornerstone of successful galactofuranoside synthesis.

The key is to introduce sterically demanding or conformationally rigid protecting groups that disfavor the formation of the pyranose ring. This can be achieved in a few ways:

  • Introducing Steric Hindrance: Bulky protecting groups can create unfavorable steric interactions in the pyranose form, thereby raising its energy and shifting the equilibrium towards the furanoside. For instance, bulky silyl ethers can be effective.

  • Creating Fused Ring Systems: A powerful strategy is to use a protecting group that forms a bicyclic system with the sugar, effectively locking it in the furanose conformation. A classic example is the use of a 3,5-O-di-tert-butylsilylene group, which constrains the ring's flexibility.[7]

Protecting Group Strategy: A Comparative Overview
Protecting Group StrategyMechanism of ActionKey Considerations
Bulky Acyl Groups (e.g., Benzoyl) Introduce steric bulk and can influence the electronic properties of the sugar.Can participate in neighboring group participation, affecting stereoselectivity.[9]
Cyclic Acetals (e.g., Isopropylidene) Form a rigid fused ring system, restricting conformational flexibility.The 5,6-O-isopropylidene group is commonly used to favor the furanose form.
Bulky Silyl Ethers (e.g., TBDMS, TIPS) Provide significant steric hindrance.Can be selectively introduced and removed under various conditions.
Conformation-Locking Silylene Groups (e.g., DTBS) Form a covalent bridge between two hydroxyl groups, creating a rigid bicyclic system that locks the furanose conformation.[7]Highly effective but may require specific conditions for introduction and removal.
Question 3: I am struggling with the stereoselectivity of my glycosylation reaction in addition to the ring expansion. Are these two issues related?

Answer: Yes, the issues of ring expansion and stereoselectivity are often intertwined. The oxocarbenium ion intermediate that leads to ring expansion is also a key intermediate in glycosylation reactions.[10] The geometry of this intermediate and the trajectory of the incoming nucleophile (the glycosyl acceptor) determine the stereochemical outcome of the reaction.

By controlling the conformation of the glycosyl donor and the reaction conditions, you can influence both the ring size and the anomeric selectivity. Strategies that stabilize the furanose form, such as the use of conformation-locking protecting groups, can also create a more defined trajectory for the glycosyl acceptor to attack, leading to improved stereoselectivity.[7]

Visualizing the Chemistry: Reaction Pathways

The following diagrams illustrate the key concepts discussed above.

G cluster_0 Equilibrium Between Galactofuranose and Galactopyranose Galf Galactofuranose (5-membered ring) Oxo Acyclic Oxocarbenium Ion Galf->Oxo Ring Opening (Acid-Catalyzed) Oxo->Galf Ring Closure Galp Galactopyranose (6-membered ring) (Thermodynamically Favored) Oxo->Galp Ring Closure Galp->Oxo Ring Opening (Acid-Catalyzed)

Caption: Acid-catalyzed equilibrium between galactofuranose and galactopyranose.

G cluster_1 Protecting Group Strategy to Prevent Ring Expansion Donor Galactofuranosyl Donor with Conformation-Locking Protecting Group (e.g., DTBS) Intermediate Stabilized Furanose Intermediate (Resists Ring Opening) Donor->Intermediate Glycosylation Activation Product Desired Galactofuranoside Product Intermediate->Product Nucleophilic Attack by Acceptor

Caption: Use of a conformation-locking protecting group to stabilize the furanose ring.

Experimental Protocol: Stereoselective Synthesis of a Galactofuranoside

This protocol provides a general framework for a glycosylation reaction designed to minimize ring expansion and favor the formation of the desired galactofuranoside product.

Objective: To synthesize a β-galactofuranoside using a glycosyl donor with a conformation-locking protecting group.

Materials:

  • Per-O-benzoylated galactofuranosyl bromide (glycosyl donor)

  • Glycosyl acceptor with a single free hydroxyl group

  • Silver triflate (promoter)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP, acid scavenger)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 4 Å molecular sieves.

  • Addition of Reactants: The glycosyl donor (1.0 eq.), glycosyl acceptor (1.2 eq.), and DTBMP (1.5 eq.) are added to the flask. The flask is then purged with nitrogen.

  • Solvent Addition: Anhydrous DCM is added via syringe, and the mixture is stirred at room temperature for 30 minutes.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation of the Reaction: A solution of silver triflate (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) every 15 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the solid is filtered through a pad of Celite. The filtrate is transferred to a separatory funnel, and the organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Rationale for Key Steps:

  • -78 °C Temperature: This low temperature helps to favor the kinetic product (the furanoside) over the thermodynamic product (the pyranoside).[5]

  • DTBMP: This sterically hindered, non-nucleophilic base effectively scavenges any protons generated during the reaction, preventing acid-catalyzed ring expansion.

  • Molecular Sieves: These ensure that the reaction is carried out under strictly anhydrous conditions, which is crucial for many glycosylation reactions.

  • Per-O-benzoylated Donor: The benzoyl groups provide steric bulk and can influence the stereochemical outcome of the reaction.[9]

References

  • Reyes, F., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. PMC - NIH. [Link]

  • Orlova, A. V., et al. (2020). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters - ACS Publications. [Link]

  • Li, W., et al. (2021). Reactivity Tuning by Ring Size: A Glycosylation Protocol Using Thiophene-Scaffolded Glycosyl Donors. Angewandte Chemie International Edition. [Link]

  • Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]

  • Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. PMC - NIH. [Link]

  • Matias, M. A. (2019). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. ULisboa. [Link]

  • Kononov, L. O., et al. (2021). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Pore, V. H. (2019). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC - NIH. [Link]

  • Vincent, S. P. (2016). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Zhu, X., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. [Link]

  • Dalal Institute. (2021). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • de Talancé, V. L., et al. (2011). A Simple Synthesis of D-Galactono-1,4-Lactone and Key Building Blocks for the Preparation of Galactofuranosides. Journal of Carbohydrate Chemistry - Taylor & Francis. [Link]

  • Perepelov, A. V., et al. (2016). The Pyranoside-into-Furanoside Rearrangement of Alkyl Glycosides: Scope and Limitations. ResearchGate. [Link]

  • Marino, C., et al. (2001). 1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. ResearchGate. [Link]

  • J-GLOBAL. (2003). Synthesis of Galactofuranosides by Regioselective Ring Opening of a 1,4-Anhydrogalactopyranose Derivative: A Possible Chemical Model for an Unprecedented Enzymatic Reaction. J-GLOBAL. [Link]

  • Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science (RSC Publishing). [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

Sources

Separating alpha and beta anomers of octyl galactofuranoside tetraacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, issue-resolution center for researchers working with Octyl


-D-galactofuranoside tetraacetate  and its 

-anomer.

Ticket Topic: Separation & Identification of Octyl Galactofuranoside Tetraacetate Anomers Ticket ID: OGT-808-SEP Status: Open Assigned Specialist: Senior Application Scientist, Glycobiology Unit

📋 Executive Summary (Triage)

The Problem: You have synthesized octyl galactofuranoside tetraacetate (likely via Lewis acid-catalyzed glycosylation of peracetylated galactofuranose with octanol) and are facing difficulty separating the


 and 

anomers, or confirming their identity.

The Core Challenge:

  • Structural Similarity: Both anomers are lipophilic, non-ionic, and have identical molecular weights.

  • Furanose Flexibility: Unlike rigid pyranosides, the furanose ring is flexible (twist/envelope conformations), often leading to peak broadening and poor resolution on silica.

  • Identification: The

    
    H-NMR signals for H-1 are often singlets or near-singlets for one anomer, leading to confusion with impurities.
    

🛠️ Module 1: Chromatographic Separation (Troubleshooting)

User Question: "My TLC shows a single elongated spot, or two spots so close they co-elute on the column. How do I separate them?"

The Solvent System "Secret"

Standard Hexane:Ethyl Acetate (Hex:EtOAc) systems often fail to resolve subtle anomeric differences in acetylated furanosides. The dipole interactions are too similar.

Recommended Protocol: Switch to a Toluene:Ethyl Acetate system.[1]

  • Why? Toluene provides

    
    -
    
    
    
    interactions with the acetyl carbonyls, often creating a larger differential in retention (
    
    
    ) between the
    
    
    (cis-1,2) and
    
    
    (trans-1,2) forms compared to simple alkanes.
Optimization Table
ParameterStandard (Avoid)High-Resolution (Recommended) Notes
Solvent A HexaneToluene Toluene improves selectivity for acetylated sugars.
Solvent B Ethyl AcetateEthyl Acetate The polar modifier.
Ratio 4:1 or 3:115:1

10:1 (Gradient)
Start very non-polar.
Stationary Phase Silica (40-63

m)
Silica (15-40

m)
Flash grade is minimum; "Gold" grade preferred.
Loading >5% w/w<1% w/w Overloading causes tailing that ruins anomeric separation.
Step-by-Step Separation Workflow

SeparationWorkflow Start Crude Reaction Mixture (Octyl Gal_f Tetraacetate) TLC_Check TLC Analysis Solvent: Toluene:EtOAc (10:1) Start->TLC_Check Decision Delta Rf > 0.1? TLC_Check->Decision Flash Flash Chromatography Gradient: 100% Tol -> 10:1 Tol:EtOAc Decision->Flash Yes HPLC Prep-HPLC (Normal Phase) Column: Silica or Diol Iso-cratic Hex:EtOAc Decision->HPLC No (Difficult Separation) Fractions Collect Fractions (Small volumes: 5-10mL) Flash->Fractions HPLC->Fractions NMR_Check 1H-NMR Verification Focus: Anomeric Region (4.8 - 5.5 ppm) Fractions->NMR_Check

Figure 1: Decision matrix for the purification of anomeric mixtures.

🔬 Module 2: Structural Identification (NMR)[2]

User Question: "I isolated two compounds. How do I know which is Alpha and which is Beta? They look identical."

The Coupling Constant Rule ( )

This is the definitive test. In galactofuranose rings, the relationship between H-1 and H-2 determines the splitting pattern.

  • 
    -Anomer (1,2-trans):  The dihedral angle is roughly 90° (or close to it in the twist conformation). According to the Karplus equation, the coupling constant is very small .
    
  • 
    -Anomer (1,2-cis):  The dihedral angle allows for significant coupling.
    
Diagnostic Data Table
Feature

-Anomer
(Target)

-Anomer
Mechanistic Reason
H-1 Multiplicity Singlet (s) or very narrow doublet (d)Doublet (d) Karplus relationship (Dihedral angles).

Value
0 – 2.0 Hz 4.0 – 5.5 Hz Trans vs. Cis relationship of H1/H2.
Chemical Shift (

)
Typically Upfield (lower ppm)Typically Downfield (higher ppm)Anomeric effect and shielding.
C-1 (

C NMR)

100-102 ppm

95-98 ppm
(Varies by solvent, rely on

H coupling).

Critical Note: Do not confuse the H-1 singlet of the


-anomer with a solvent peak or impurity. If you see a singlet at 

4.8–5.2 ppm that integrates to 1 proton, it is likely your

-galactofuranoside.
Visualizing the Stereochemistry

AnomerID Beta Beta-Anomer (Trans H1-H2) J < 2 Hz (Singlet) Alpha Alpha-Anomer (Cis H1-H2) J ~ 4-5 Hz (Doublet) Structure Octyl Galactofuranoside Tetraacetate Structure->Beta Major Product (Usually) Structure->Alpha Minor Product

Figure 2: NMR diagnostic criteria for galactofuranosides.

⚙️ Module 3: Synthesis Control (Prevention)

User Question: "Separation is too painful. Can I just synthesize the Beta anomer exclusively?"

Answer: Exclusive synthesis is difficult, but you can bias the ratio significantly.

Thermodynamic vs. Kinetic Control

Furanosides are kinetically favored (form fast) but thermodynamically less stable than pyranosides. However, within the furanoside space:

  • 1,2-trans (

    
    ):  Generally favored in Lewis acid-catalyzed glycosylations due to the "Neighboring Group Participation" (NGP) of the C-2 acetate.
    
  • Mechanism: The C-2 acetate forms an acyloxonium ion intermediate (blocking the top face). The octanol must attack from the bottom (trans to the C-2 group), leading to the

    
    -anomer .
    
Protocol Adjustment for High -Selectivity

If you are getting too much


-anomer, your reaction conditions might be too vigorous (acid concentration too high or temperature too high), leading to anomerization after the initial glycosylation.
  • Lewis Acid: Use

    
      (Boron trifluoride etherate) or 
    
    
    
    .
  • Temperature: Keep the reaction at 0°C to -10°C . Do not heat.

  • Time: Stop the reaction immediately upon consumption of the starting material (monitor by TLC). Prolonged exposure to acid allows the

    
    -anomer to equilibrate to the 
    
    
    
    -anomer.

📚 References

  • Marino, C., et al. (2001). Synthesis of Octyl

    
    -D-Galactofuranoside and other 1-thio-analogs. This work details the 
    
    
    
    coupling constants for galactofuranosides, confirming
    
    
    as a singlet/narrow doublet (
    
    
    Hz) and
    
    
    as a doublet (
    
    
    Hz).
    • Source:

  • Gallo-Rodriguez, C., et al. (2002). Synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose. Describes chromatographic conditions (Toluene/EtOAc) for lipophilic furanosides.

    • Source: [UBA Dep. Q. Org.[2] - Galactofuranose Synthesis]([Link])

  • Lee, S.J., et al. (2011). Efficient synthesis of octyl-β-d-galactopyranoside. While focusing on pyranosides, this establishes the baseline for octyl-glycoside lipophilicity and separation challenges.

    • Source:

  • Kovac, P. (Ed.). Carbohydrate Chemistry: Proven Synthetic Methods. (General Reference for Glycosylation Protocols). Confirms NGP (Neighboring Group Participation) of C-2 acetate directs

    
    -selectivity in galactofuranosides.
    

Sources

Troubleshooting incomplete deacetylation of octyl glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deacetylation of Octyl Glycosides

Diagnostic Workflow: Why is my reaction incomplete?

Before adjusting reagents, determine the mechanistic bottleneck. Incomplete deacetylation in octyl glycosides is rarely due to lack of reactivity; it is almost always a solubility mismatch or catalyst quenching issue.

The following logic tree outlines the critical decision points for troubleshooting a stalled Zemplén reaction.

TroubleshootingLogic Start ISSUE: Reaction Stalled (TLC shows SM remaining) CheckSolubility Check Reaction Appearance: Is there precipitate? Start->CheckSolubility PrecipitateYes Precipitate Visible CheckSolubility->PrecipitateYes Yes PrecipitateNo Solution Clear CheckSolubility->PrecipitateNo No CheckPH Check pH (wet paper): Is it > 8.0? PH_High pH is Basic (>8) CheckPH->PH_High Yes (Basic) PH_Low pH is Neutral/Acidic (<7) CheckPH->PH_Low No (Neutral) ActionCosolvent CRITICAL ERROR: Solubility Mismatch Product/Intermediate is crashing out. ACTION: Add THF or DCM until clear. PrecipitateYes->ActionCosolvent PrecipitateNo->CheckPH ActionSteric KINETIC ISSUE: Steric/Electronic ACTION: Warm to 35°C or increase catalyst to 0.2 eq. PH_High->ActionSteric ActionWater CRITICAL ERROR: Catalyst Death Moisture consumed Methoxide. ACTION: Add fresh NaOMe (0.1 eq). PH_Low->ActionWater

Figure 1: Diagnostic decision tree for stalled deacetylation.[1] The most common failure mode for octyl glycosides is precipitation (solubility mismatch).

The Core Protocol: Self-Validating Zemplén Deprotection

The standard Zemplén protocol (NaOMe/MeOH) often fails for octyl glycosides because the starting material (peracetate) is hydrophobic, while the product (octyl glycoside) is a surfactant. This protocol includes mandatory checkpoints to prevent failure.

Optimized Methodology
  • Solvent Preparation:

    • Standard: Anhydrous Methanol (MeOH).[2]

    • Modification for Octyl Derivatives: Use a 1:1 to 2:1 mixture of MeOH:THF (Tetrahydrofuran) or MeOH:DCM (Dichloromethane).

    • Why? Pure MeOH often precipitates the hydrophobic peracetylated starting material before reaction, or the partially deacetylated intermediates precipitate during the reaction.

  • Catalyst Addition:

    • Dissolve substrate (1.0 eq) in the solvent mix (0.1 M concentration).

    • Add NaOMe (freshly prepared or commercial solution) to reach 0.05 – 0.1 equivalents .

    • Checkpoint: Check pH on wet indicator paper. It must be distinctly basic (pH 9-10).[1]

  • Reaction Monitoring (TLC):

    • Run reaction at Room Temperature (RT).

    • TLC System: See Module 3 below.

    • Checkpoint: If reaction stalls at 1 hour, check pH. If neutral, moisture has killed the catalyst. Add 0.05 eq fresh NaOMe.

  • Neutralization (Crucial for Detergents):

    • Do NOT use liquid acid (HCl/AcOH). This generates salts (NaCl/NaOAc) which are incredibly difficult to remove from amphiphilic detergents.

    • Use Resin: Add Amberlite IR-120 (H+ form) or Dowex 50W (pre-washed with MeOH) until pH is neutral (pH 7).[1]

    • Checkpoint: Do not over-acidify (pH < 5) as this risks glycosidic bond hydrolysis (cleaving the octyl chain).

  • Workup:

    • Filter off the resin.[3]

    • Concentrate filtrate.[3][4] Note: The solution will foam heavily. Use a rotary evaporator with a bump trap and control vacuum carefully.

Troubleshooting Modules (Q&A)

Module A: Solubility & Reaction Environment

Q: The reaction mixture turned cloudy/milky after adding NaOMe. Is this normal? A: No. This indicates the "Solubility Trap." Octyl glycoside peracetates are highly hydrophobic. Methanol is too polar for them. If the starting material precipitates, it becomes inaccessible to the methoxide ion.

  • Fix: Add dry THF or DCM dropwise until the solution becomes clear again. The reaction requires a homogeneous phase to proceed to completion [1].

Q: I used "dry" methanol, but the reaction stopped at 50% conversion. Why? A: "Dry" is a relative term. Sodium methoxide (NaOMe) is extremely hygroscopic. If your MeOH contained even trace water (>0.1%), or if the atmosphere was humid, the following parasitic reaction occurred:



While NaOH can technically catalyze deacetylation, it is slower and consumes the active alkoxide. Furthermore, hydroxide ions promote hydrolysis  of the acetate to acetic acid (irreversible), which immediately neutralizes the base.
  • Fix: Add another 0.05–0.1 eq of NaOMe. Ensure the reaction vessel is under a nitrogen balloon.

Module B: Monitoring & Analysis

Q: My TLC shows a long streak instead of distinct spots. How do I interpret this? A: Octyl glycosides are surfactants; they form micelles on silica gel, causing streaking.

  • Fix: Change your eluent to a "polar detergent" system.

    • Starting Material (Non-polar): 1:1 Ethyl Acetate:Hexane (

      
      )[1]
      
    • Product (Polar): 65:25:4 DCM:MeOH:Water OR 7:2:1 Ethyl Acetate:MeOH:Water.

    • Visualization: Use Anisaldehyde or 10%

      
      /MeOH with heat (charring). UV is useless unless you have an aromatic linker (which octyl glycosides do not) [2].
      

Q: NMR shows a small triplet at


 2.1 ppm. Is this remaining acetate? 
A:  Likely yes, but verify it isn't trapped Ethyl Acetate or Acetone.
  • Verification: Acetyl groups on the sugar ring usually appear between 1.9–2.2 ppm. If the integration corresponds to <3 protons relative to the anomeric proton, it is an impurity.

  • Cause: The C-2 position is often the most sterically hindered and last to deacetylate.

  • Fix: Extend reaction time or warm to 35°C.

Module C: Purification & Workup

Q: After neutralization, the pH drifted back to basic. Why? A: Leaching from the resin. Ion exchange resins (like Amberlite IR-120) have internal pore volume.[1] If you filter too quickly, base trapped inside the pores diffuses out later.

  • Fix: Stir with the resin for at least 10–15 minutes. Check pH. Filter. Check pH of the filtrate again before concentrating.

Q: How do I remove the yellow color from the final product? A: The yellow color often comes from aldol condensation byproducts formed by the base acting on trace acetone or aldehyde impurities.

  • Fix: Activated charcoal filtration. Dissolve the product in MeOH/Water, add activated carbon, stir for 30 mins, and filter through Celite.

Data Summary: Process Parameters

Table 1: Solvent System Compatibility Matrix

Use this table to select the correct solvent based on your specific octyl glycoside derivative.

Substrate TypeRecommended Solvent SystemRisk of PrecipitationNotes
Octyl

-D-Glucoside (Peracetylated)
MeOH : THF (2:[1]1)ModeratePure MeOH often fails for the peracetate.
Octyl

-D-Maltoside (Peracetylated)
MeOH (Pure)LowMaltose is more polar; pure MeOH usually works.[1]
Octyl Thio-Glucoside MeOH : DCM (1:[1]1)HighThio-glycosides are more lipophilic; require DCM.[1]
Complex Branched Glycosides MeOH : Dioxane (1:[1]1)LowDioxane is excellent for solubilizing large hydrophobic aglycones.
Table 2: Common Failure Modes & Corrections
SymptomDiagnosisCorrective Action
Precipitate forms immediately Starting material insolubilityAdd THF co-solvent until clear.[1]
Precipitate forms after 30 mins Product/Intermediate insolubilityAdd small amount of water (if product is very polar) OR more MeOH.
Reaction stops at 50-80% Catalyst death (Water ingress)Add fresh NaOMe (0.05 eq); check seals.
Product is salty/hygroscopic Improper neutralizationDo not use HCl. Use Amberlite IR-120 (H+) resin.[1][5][6]
TLC shows "ghost" spots Micelle formation on SilicaAdd 1-2% Acetic Acid or Water to TLC eluent.

References

  • Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft, 60(6), 1555–1564. (Foundational methodology for alkoxide-catalyzed transesterification).[1]

  • Stahl, E., & Kaltenbach, U. (1961). Dünnschicht-Chromatographie von Zuckern und Zucker-Derivaten. Journal of Chromatography A, 5, 351-355.
  • Rosevear, P., et al. (1980). Synthesis and determination of the critical micelle concentration of octyl-beta-D-glucoside. Biochemistry, 19(17), 4108–4115. (Specifics on octyl glucoside synthesis and physical properties).[1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on deprotection conditions and side reactions).

Sources

Validation & Comparative

NMR characterization of octyl beta-D-galactofuranoside tetraacetate

Technical Guide: NMR Characterization of Octyl -D-Galactofuranoside Tetraacetate

Executive Summary

Context: Galactofuranose (Galf) residues are critical structural components of the mycobacterial cell wall (arabinogalactan) and fungal cell surfaces (Aspergillus, Leishmania), yet they are absent in mammalian biology.[1] This makes the biosynthetic pathway of Galf a high-value target for anti-tuberculosis and antifungal drug development.

The Challenge: Synthesizing Galf derivatives—specifically octyl


-D-galactofuranoside tetraacetate



Purpose: This guide provides a definitive NMR characterization framework to distinguish octyl


-D-galactofuranoside tetraacetate

Part 1: Structural Context & Comparative Analysis

To confirm the identity of octyl

  • Octyl

    
    -D-galactopyranoside tetraacetate  (Thermodynamic isomer).
    
  • Octyl

    
    -D-galactofuranoside tetraacetate  (Stereochemical impurity).
    
The "Smoking Gun" Markers

The most reliable differentiation lies in the

C-4


Table 1: Comparative NMR Markers (

, 500 MHz)
FeatureTarget:

-D-Galf Tetraacetate
Alternative:

-D-Galp Tetraacetate
Alternative:

-D-Galf Tetraacetate
Ring Size (C-4)

81.0 – 83.0 ppm
(Deshielded)

68.0 – 70.0 ppm (Shielded)

81.0 – 83.0 ppm
Anomeric Proton (H-1) Singlet (s) or

(

Hz)
Doublet (

Hz, diaxial)
Doublet (

Hz)
Anomeric Carbon (C-1)

105 – 107 ppm

101 – 102 ppm

100 – 102 ppm
H-2 Signal

5.1 – 5.3 ppm (dd)

5.1 – 5.3 ppm (dd)

5.1 – 5.3 ppm (dd)

Critical Insight: In


-D-Galf, the H-1 and H-2 protons are in a trans relationship with a dihedral angle close to 90°, resulting in a vanishingly small coupling constant (

Hz). In the

-anomer, they are cis, yielding a measurable coupling (

Hz).

Part 2: Synthesis & Isomerization Logic

Understanding the synthesis pathway is crucial for anticipating impurities. The furanose ring is kinetically trapped, usually via high-temperature acetylation or specific Lewis acid catalysis.

Visualization: Synthesis & Divergence Pathway

SynthesisPathGalD-GalactoseGal_OAcPeracetylatedGalactofuranose(Kinetic Intermediate)Gal->Gal_OAcAc2O, PyridineHigh Temp (>100°C)TargetOctyl beta-D-GalfTetraacetate(TARGET)Gal_OAc->TargetOctanol, BF3-OEt2Low Temp, Short TimePyranoseOctyl beta-D-GalpTetraacetate(Thermodynamic Trap)Gal_OAc->PyranoseProlonged ReactionAcid CatalysisAlphaOctyl alpha-D-GalfTetraacetate(Anomeric Impurity)Gal_OAc->AlphaNon-selectiveGlycosylation

Caption: Kinetic control is required to maintain the furanose ring. Prolonged exposure to Lewis acids (BF3) promotes ring expansion to the pyranose form.

Part 3: Detailed NMR Characterization

NMR Analysis (500 MHz, )
  • 
     5.05 (s, 1H, H-1):  Appears as a sharp singlet. This is the diagnostic peak for the 
    
    
    -anomer.
  • 
     5.38 (ddd, 1H, H-3):  Deshielded due to the acetate group.
    
  • 
     5.18 (d, 1H, H-2):  Often appears as a doublet coupled only to H-3 (
    
    
    Hz).
  • 
     4.95 (dd, 1H, H-4):  Note the shift; in furanosides, H-4 is part of the ring system, not a side chain.
    
  • 
     2.05 – 2.15 (s, 12H, 4x OAc):  Four distinct or overlapping singlets.
    
  • 
     3.45 / 3.75 (m, 2H, 
    
    
    -Octyl):
    Diastereotopic protons of the octyl chain adjacent to the glycosidic oxygen.
  • 
     1.28 (m, 10H, Octyl Chain):  Bulk methylene protons.
    
  • 
     0.88 (t, 3H, Octyl 
    
    
    ):
    Terminal methyl group.
NMR Analysis (125 MHz, )
  • 
     170.0 – 170.5:  Carbonyl carbons (Acetates).
    
  • 
     106.2 (C-1):  Significantly downfield compared to pyranosides (~101 ppm).
    
  • 
     82.1 (C-4): The definitive confirmation of the 5-membered ring. 
    
  • 
     81.5 (C-2):  Characteristic of the furanose ring.
    
  • 
     77.0 (C-3): 
    
  • 
     68.5 (Octyl 
    
    
    ):
    Linker carbon.
  • 
     63.5 (C-6):  Primary alcohol carbon (acetylated).
    

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this specific workflow. This protocol includes a "sanity check" step to validate the ring size before full assignment.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the product in 0.6 mL of

    
      (99.8% D).
    
  • Filter through a cotton plug into the NMR tube to remove inorganic salts from the glycosylation (e.g., Lewis acid residues) which can cause line broadening.

Step 2: Acquisition Parameters
  • Instrument: 400 MHz or higher (500 MHz recommended for resolving H-2/H-3 coupling).

  • Temperature: 298 K.

  • 1D Proton: 16 scans, relaxation delay (

    
    ) = 2.0s.
    
  • 1D Carbon: 1024 scans minimum (quaternary carbonyls require high S/N).

Step 3: Assignment Logic (The "Checkmate" Workflow)

Do not rely solely on 1D spectra. Use this correlation flow to mathematically prove the structure.

NMRLogicH11. Identify H-1(Singlet @ ~5.05 ppm)COSY2. COSY CorrelationConfirm H-1 has NO coupling to H-2(Verifies Beta-Furanose)H1->COSYHSQC3. HSQCCorrelate H-1 to C-1 (~106 ppm)Correlate Ring Protons to CarbonsCOSY->HSQCHMBC4. HMBC (Long Range)Link H-1 to C-4 (~82 ppm)(CONFIRMS RING SIZE)HSQC->HMBC

Caption: The HMBC correlation between H-1 and C-4 is the definitive proof of the furanose ring structure, distinguishing it from the pyranose (where H-1 correlates to C-5).

References

  • Marino, C., et al. (2001). Stereoselective synthesis of alkyl

    
    -D-galactofuranosides. This paper establishes the foundational methods for synthesizing simple alkyl furanosides and provides comparative NMR data.
    
    • Source: Carbohydr
    • DOI:

  • Pathak, A. K., et al. (2002). Synthesis of n-octyl 5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides. Provides specific characterization data for octyl-linked galactofuranosides in the context of mycobacterial cell wall research.

    • Source: Bioorganic & Medicinal Chemistry
    • DOI:

  • Dureau, R., et al. (2015). Synthesis and evaluation of 1,2-trans alkyl galactofuranoside mimetics as mycobacteriostatic agents. Discusses the biological relevance and structural analysis of octyl galactofuranosides.

    • Source: Organic & Biomolecular Chemistry
    • DOI:

  • Bock, K., & Pedersen, C. (1983). Carbon-13 NMR spectroscopy of monosaccharides.[2][3][4] The authoritative handbook for general carbohydrate shift rules, including furanose vs. pyranose distinctions.

    • Source: Advances in Carbohydr
    • DOI:

Distinguishing Furanose and Pyranose Rings: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing furanose and pyranose rings by 13C NMR spectroscopy Content Type: Publish Comparison Guides

Executive Summary

In carbohydrate chemistry and drug development—particularly in the synthesis of nucleoside analogs and glycomimetics—determining the ring size (furanose vs. pyranose) of a sugar moiety is a critical structural validation step.[1][2] While 1H NMR is commonly used, it often suffers from severe signal overlap in the 3.0–4.0 ppm region. Carbon-13 (


C) NMR spectroscopy  offers a superior, non-destructive alternative with a spectral width ~20 times larger than proton NMR, allowing for unambiguous differentiation of ring forms based on characteristic chemical shift dispersion and coupling constants.

This guide details the mechanistic basis for these spectral differences, provides a robust decision-making workflow, and outlines the experimental protocols required to distinguish 5-membered (furanose) from 6-membered (pyranose) rings.

Mechanistic Basis of Differentiation

The ability of


C NMR to distinguish ring sizes stems from two primary physical phenomena: Ring-Closure Deshielding  and Conformational Strain .
The "Ring Closure" Effect (The Golden Rule)

The most reliable marker for distinguishing furanose from pyranose is the chemical shift of the carbon atom involved in the hemiacetal/hemiketal ring closure. Formation of an ether linkage (-C-O-C-) significantly deshields the carbon atom relative to a free hydroxyl-bearing carbon.

  • Pyranose (6-membered): The ring closes at C5 (for hexoses) or C5 (for pentoses).

  • Furanose (5-membered): The ring closes at C4 (for hexoses) or C4 (for pentoses).

Consequently, the C4 resonance becomes the diagnostic "flipper." In furanoses, C4 is part of the ring and shifts downfield (deshielded, >80 ppm). In pyranoses, C4 is a standard chiral center and remains upfield (<75 ppm).

Anomeric Carbon Sensitivity

The anomeric carbon (C1) is also sensitive to ring size due to differences in bond angles and hybridization character (


-character). Furanose rings, being more strained, typically exhibit anomeric signals that are deshielded (downfield)  compared to their pyranose counterparts.

Comparative Analysis: Chemical Shift Markers

The following data summarizes the critical chemical shift ranges for D-Ribose (a representative pentose) and D-Glucose (a representative hexose).

Table 1: Diagnostic C NMR Shifts (ppm)
Carbon PositionMetricPyranose (6-Membered)Furanose (5-Membered)Differentiation Rule
C4 (Ring Closure) Chemical Shift 68.0 – 75.0 ppm 80.0 – 85.0 ppm Primary Marker: Furanose C4 is >80 ppm.[3]
C1 (Anomeric) Chemical Shift90.0 – 96.0 ppm96.0 – 103.0 ppmFuranose C1 is typically downfield (+2-6 ppm).
C1-H1 Coupling

Constant
~160 – 165 Hz~170 – 175 HzFuranose has larger coupling due to angle strain.
C5 (Hexose) Chemical Shift~76.0 ppm (Ring)~71.0 ppm (Exocyclic)Pyranose C5 is downfield of Furanose C5.
C5 (Pentose) Chemical Shift~64.0 ppm (Ring CH

)
~62.0 ppm (Exocyclic CH

)
Less diagnostic for pentoses than C4.
Case Study Data: D-Ribose & D-Glucose

Data derived from equilibrium studies in D


O. [1, 2]
Sugar FormC1 (ppm)C4 (ppm)Status

-D-Ribopyranose
95.068.8Pyranose (C4 < 75)

-D-Ribofuranose
97.884.5 Furanose (C4 > 80)

-D-Glucopyranose
96.570.3Pyranose (C4 < 75)

-D-Glucofuranose
102.082.5 Furanose (C4 > 80)

Expert Insight: For nucleoside analogs (e.g., ribavirin, remdesivir precursors), the sugar is locked in the furanose form. Expect the C4 signal to appear consistently between 82–86 ppm. If you observe a signal near 68–70 ppm for C4, the ring has likely isomerized to the thermodynamically more stable pyranose form (if the 5-OH is free).

Experimental Protocol

To accurately assign these shifts, particularly for quantitative analysis of tautomeric mixtures, specific acquisition parameters are required to mitigate relaxation effects.

Method A: Standard Structural Validation (Qualitative)

Use this for pure compounds to simply confirm ring size.

  • Solvent: D

    
    O or DMSO-
    
    
    
    . D
    
    
    O is preferred for free sugars; DMSO for protected derivatives.
  • Concentration: 20–50 mg/mL.

  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Scans: 512–1024 scans (to visualize quaternary carbons or minor tautomers).

  • Referencing: Internal DSS (0.0 ppm) or solvent residual peak (DMSO center 39.5 ppm).

Method B: Quantitative Analysis (Mixture Ratios)

Use this to determine the ratio of furanose:pyranose in an equilibrium mixture.

  • Relaxation Agent: Add chromium(III) acetylacetonate [Cr(acac)

    
    ] to a final concentration of ~0.5–1.0 mg/mL. This shortens the 
    
    
    
    relaxation time of the carbon nuclei.
  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig). This turns on proton decoupling only during acquisition to eliminate the Nuclear Overhauser Effect (NOE), ensuring signal integration is proportional to concentration.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    . With Cr(acac)
    
    
    , a delay of 2–5 seconds is usually sufficient. Without the agent, delays of >20 seconds may be needed for anomeric carbons.
  • Processing: Use a line broadening (LB) of 0.5–1.0 Hz. Integrate the C1 or C4 signals for each species.

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning ring size based on acquired spectral data.

RingAssignment Start Acquire 13C{1H} NMR Spectrum LocateC1 Locate Anomeric Carbon (C1) (Range: 90 - 105 ppm) Start->LocateC1 LocateC4 Locate C4 Signal (Using HSQC or C4-C5 logic) LocateC1->LocateC4 CheckC4 Check C4 Chemical Shift LocateC4->CheckC4 FuranosePath C4 > 80 ppm (Deshielded) CheckC4->FuranosePath High Shift PyranosePath C4 < 75 ppm (Shielded) CheckC4->PyranosePath Low Shift CouplingCheck Optional: Measure 1J(C1,H1) (Requires Coupled/Gated Spectrum) FuranosePath->CouplingCheck FuranoseResult FURANOSE RING (5-Membered) FuranosePath->FuranoseResult Primary Evidence PyranosePath->CouplingCheck PyranoseResult PYRANOSE RING (6-Membered) PyranosePath->PyranoseResult Primary Evidence CouplingCheck->FuranoseResult > 170 Hz CouplingCheck->PyranoseResult ~ 160 Hz

Figure 1: Decision tree for assigning carbohydrate ring size using 13C NMR markers.

References

  • Roslund, M. U., et al. (2008).[4] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. [Link]

  • American Chemical Society (ACS). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

A Comparative Analysis of Octyl vs. Methyl Galactofuranoside Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of carbohydrate chemistry and its application in drug development and glycobiology, the choice of glycosidic components can profoundly influence the outcomes of synthesis and biological interactions. Among the various glycosides utilized, galactofuranosides, with their five-membered ring structure, present unique reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed galactofuranosides: octyl galactofuranoside and methyl galactofuranoside. This analysis is grounded in established chemical principles and supported by experimental evidence to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of the Aglycone in Galactofuranoside Chemistry

The reactivity of a glycoside is not solely determined by the carbohydrate moiety but is also significantly influenced by the nature of the aglycone—the non-sugar component attached to the anomeric carbon. The aglycone can exert both electronic and steric effects, thereby modulating the stability of the glycosidic bond and the susceptibility of the molecule to chemical and enzymatic transformations. This guide will dissect these influences by comparing the short-chain, more polar methyl aglycone with the long-chain, hydrophobic octyl aglycone in the context of galactofuranoside reactivity.

Chemical Reactivity in Glycosylation Reactions

In chemical glycosylation, glycosides can act as glycosyl donors, providing a sugar moiety to an acceptor molecule. The reactivity of the glycosyl donor is a critical factor determining the efficiency and success of the glycosylation reaction.

Theoretical Framework: The reactivity of a glycosyl donor is related to the electron-donating or withdrawing nature of its aglycone. More electron-donating aglycones can better stabilize the developing positive charge at the anomeric carbon in the transition state of the glycosylation reaction, thus increasing the donor's reactivity. The octyl group, being a longer alkyl chain, is more electron-donating than the methyl group through an inductive effect.

Experimental Evidence: Studies on the reactivity of thioglycoside donors with varying aglycons have provided quantitative evidence for this principle. It has been demonstrated that the reactivity of perbenzoylated thioglycosides is dependent on the electron-donating properties of the aglycone. For instance, cyclohexyl thioglycoside was found to be approximately three times more reactive than the thioethyl glycoside, which in turn was twice as reactive as the thiomethyl donor.[1] While this study was not on galactofuranosides specifically, the underlying electronic principles are directly applicable.

Stability Towards Acid-Catalyzed Hydrolysis

The stability of the glycosidic bond under acidic conditions is a crucial parameter, particularly in the context of drug delivery and formulation, where compounds may be exposed to acidic environments.

Theoretical Framework: The acid-catalyzed hydrolysis of glycosides proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone and the formation of a transient oxocarbenium ion. The rate of this reaction is influenced by the stability of this intermediate and the ease of aglycone departure.

Experimental Evidence: A seminal study on the acid hydrolysis of glycosides by Timell (1964) revealed that an increase in the size of the aglycone leads to a slight increase in the rate of hydrolysis of β-D-glucopyranosides, with steric hindrance being insignificant.[1][2][3][4] This suggests that the longer octyl chain may facilitate a slightly faster rate of hydrolysis compared to the methyl group. This is attributed to the greater ability of the larger, more polarizable octyl group to stabilize the transition state.

Susceptibility to Enzymatic Hydrolysis

The enzymatic cleavage of glycosidic bonds is a cornerstone of many biological processes and a key consideration in the design of glycoside-based drugs and probes. The enzymes responsible for cleaving galactofuranoside linkages are known as β-galactofuranosidases.

Theoretical Framework: The efficiency of enzymatic hydrolysis is governed by the precise fit of the substrate into the enzyme's active site. The nature of the aglycone can significantly impact this binding and, consequently, the rate of catalysis. Hydrophobicity of the aglycone can play a crucial role in substrate recognition and binding within the active site, which often contains hydrophobic pockets.

Summary of Reactivity Comparison

Reactivity Aspect Octyl Galactofuranoside Methyl Galactofuranoside Supporting Rationale
Chemical Glycosylation (as Donor) More ReactiveLess ReactiveThe octyl group is more electron-donating, stabilizing the transition state.[1]
Acid-Catalyzed Hydrolysis Slightly Less Stable (Faster Hydrolysis)Slightly More Stable (Slower Hydrolysis)Increased size of the aglycone can slightly increase the hydrolysis rate.[1][2][3][4]
Enzymatic Hydrolysis Potentially More SusceptiblePotentially Less SusceptibleThe hydrophobic octyl chain may enhance binding to the enzyme's active site, though this is enzyme-dependent.[5]

Experimental Protocols

To empirically determine the relative reactivity of octyl and methyl galactofuranoside, the following experimental approaches can be employed.

Competitive Glycosylation Reaction

This experiment directly compares the reactivity of the two glycosyl donors.

Workflow Diagram:

Competitive_Glycosylation cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis Octyl_Galf Octyl Galactofuranoside (Donor 1) Mix Mix equimolar amounts of Donor 1, Donor 2, and Acceptor Octyl_Galf->Mix Methyl_Galf Methyl Galactofuranoside (Donor 2) Methyl_Galf->Mix Acceptor Glycosyl Acceptor (e.g., a protected sugar with a free hydroxyl) Acceptor->Mix Promoter Promoter (e.g., TMSOTf) Add_Promoter Add promoter at low temperature Promoter->Add_Promoter Mix->Add_Promoter Quench Quench reaction after a set time Add_Promoter->Quench HPLC HPLC or NMR analysis of the crude reaction mixture Quench->HPLC Quantify Quantify the ratio of the two glycosylated products HPLC->Quantify

Caption: Workflow for a competitive glycosylation experiment.

Methodology:

  • Dissolve equimolar amounts of octyl galactofuranoside, methyl galactofuranoside, and a suitable glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add a catalytic amount of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

  • Allow the reaction to proceed for a specific time, ensuring it does not go to completion.

  • Quench the reaction with a suitable reagent (e.g., triethylamine).

  • Analyze the crude reaction mixture by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the two resulting disaccharide products. A higher ratio of the octyl-linked product indicates its greater reactivity as a glycosyl donor.

Acid-Catalyzed Hydrolysis Kinetics

This experiment measures the rate of hydrolysis of each glycoside under acidic conditions.

Workflow Diagram:

Acid_Hydrolysis_Kinetics cluster_setup Reaction Setup cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Glycoside_Solution Prepare solutions of known concentration for each glycoside Incubate Incubate glycoside solutions with the acid at a constant temperature Glycoside_Solution->Incubate Acid_Solution Prepare a standardized acid solution (e.g., HCl or H2SO4) Acid_Solution->Incubate Aliquots Withdraw aliquots at specific time intervals Incubate->Aliquots Quench_Neutralize Quench the reaction (e.g., by neutralization) Aliquots->Quench_Neutralize HPLC_GC Analyze aliquots by HPLC or GC to quantify the remaining glycoside Quench_Neutralize->HPLC_GC Plot Plot ln([Glycoside]) vs. time HPLC_GC->Plot Calculate_k Determine the pseudo-first-order rate constant (k) from the slope Plot->Calculate_k

Caption: Workflow for determining acid-catalyzed hydrolysis kinetics.

Methodology:

  • Prepare separate solutions of octyl galactofuranoside and methyl galactofuranoside of known concentration in a suitable solvent.

  • Prepare a standardized aqueous acid solution (e.g., 1 M HCl).

  • Initiate the hydrolysis by adding the acid to each glycoside solution at a constant temperature.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by neutralizing with a base).

  • Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or Gas Chromatography after derivatization) to quantify the concentration of the remaining glycoside.

  • Plot the natural logarithm of the glycoside concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). A larger rate constant indicates lower stability.

Conclusion and Future Perspectives

The choice between octyl and methyl galactofuranoside will depend on the specific application. For chemical synthesis where high reactivity as a glycosyl donor is desired, octyl galactofuranoside is likely the superior choice. Conversely, if greater stability towards acid-catalyzed hydrolysis is required, methyl galactofuranoside may be preferred. In the context of enzymatic studies, the optimal aglycone will be enzyme-specific, and empirical testing is recommended.

This guide provides a framework for understanding the fundamental differences in reactivity between these two galactofuranosides. Further research involving direct kinetic comparisons of a homologous series of alkyl galactofuranosides would provide a more granular understanding of the interplay between aglycone structure and reactivity, aiding in the rational design of novel glycoside-based molecules for therapeutic and research applications.

References

  • Timell, T. E. (1964). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472.
  • Fraser-Reid, B., et al. (1991). A quantitative assessment of the relative reactivities of n-pentenyl glycosides and thioglycosides. Journal of the American Chemical Society, 113(4), 1434-1435.
  • Timell, T. E. (1964). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Science Publishing.
  • Timell, T. E. (1964). the acid hydrolysis of glycosides: i.
  • Czapla, T. H., et al. (2000). The mechanism of substrate (aglycone) specificity in β-glucosidases is revealed by crystal structures of mutant maize β-glucosidase-DIMBOA, -DIMBOAGlc, and -dhurrin complexes. Proceedings of the National Academy of Sciences, 97(24), 13019-13024.

Sources

A Comparative Guide to the Reference Spectra of Octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis and predicted reference spectra for the synthetic glycoside, octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside. In the absence of direct, experimentally-derived public domain spectra for this specific molecule, this document synthesizes data from structurally related compounds to offer a robust predictive guide for researchers. It is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings. This guide details the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, it provides comprehensive, step-by-step experimental protocols for acquiring these spectra, grounded in established methodologies for analogous small molecule glycosides.

Introduction

Octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside is a synthetic glycoside of interest in various fields of chemical and biomedical research. Its structure, comprising a five-membered furanose ring, an octyl aglycone, and acetyl protecting groups, imparts specific physicochemical properties that are relevant in the study of carbohydrate-based molecules. The galactofuranose unit is a key structural motif in the cell walls of numerous pathogenic microorganisms, including bacteria and fungi, but is absent in mammals, making it an attractive target for the development of novel therapeutics. The octyl group provides hydrophobicity, which can be crucial for membrane interactions and biological activity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a predictive analysis of the key spectral features of octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside, offering a valuable comparative tool for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside are based on the analysis of chemical shifts from analogous structures, including acetylated galactopyranosides, methyl galactofuranosides, and octyl glycosides.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the galactofuranoside ring, the acetyl groups, and the octyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H-1 (anomeric)~5.0 - 5.2d~1-2The small J value is characteristic of a β-furanoside linkage.
H-2, H-3, H-4, H-5~4.0 - 5.5m-Complex overlapping multiplets are expected in this region due to acetylation.
H-6, H-6'~4.0 - 4.5m-Protons on the exocyclic hydroxymethyl group.
O-CH₂ (octyl)~3.5 - 3.9m-The two diastereotopic protons of the methylene group attached to the anomeric oxygen.
CH₃ (acetyl)~1.9 - 2.2s-Four distinct singlets are expected for the four acetyl groups.
CH₂ (octyl chain)~1.2 - 1.6m-Broad multiplet for the internal methylene groups of the octyl chain.
CH₃ (octyl)~0.8 - 0.9t~7Triplet for the terminal methyl group of the octyl chain.

Causality of Chemical Shifts: The downfield shifts of the galactofuranoside ring protons (H-1 to H-5) are a direct consequence of the deshielding effect of the neighboring acetyl groups. The anomeric proton (H-1) is further deshielded due to its attachment to two oxygen atoms. The octyl chain protons exhibit typical aliphatic chemical shifts, with the methylene group attached to the glycosidic oxygen appearing further downfield due to the oxygen's electron-withdrawing nature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (anomeric)~105 - 108Characteristic for a β-furanoside anomeric carbon.
C-2, C-3, C-4, C-5~70 - 85Ring carbons of the galactofuranoside.
C-6~62 - 65Exocyclic hydroxymethyl carbon.
O-CH₂ (octyl)~68 - 70Methylene carbon of the octyl group attached to the anomeric oxygen.
C=O (acetyl)~169 - 171Carbonyl carbons of the four acetyl groups.
CH₃ (acetyl)~20 - 21Methyl carbons of the four acetyl groups.
CH₂ (octyl chain)~22 - 32Internal methylene carbons of the octyl chain.
CH₃ (octyl)~14Terminal methyl carbon of the octyl chain.

Causality of Chemical Shifts: The anomeric carbon (C-1) resonates at a significantly downfield position due to being bonded to two oxygen atoms. The carbonyl carbons of the acetyl groups are the most deshielded carbons in the molecule. The carbons of the octyl chain show characteristic aliphatic signals.

Experimental Protocol for NMR Spectroscopy

This protocol is designed for the acquisition of high-quality NMR spectra of a small molecule glycoside.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B Accurately C Transfer to a clean, dry 5 mm NMR tube B->C Using a Pasteur pipette D Cap and gently mix C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Perform 2D NMR (COSY, HSQC) if needed H->I J Fourier transform the raw data I->J K Phase and baseline correct the spectra J->K L Reference the spectra (e.g., to TMS) K->L M Integrate ¹H signals and pick peaks L->M

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside into a clean, dry vial.[4]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.[3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse, a spectral width of 12-16 ppm, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[4]

    • If further structural confirmation is needed, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction and baseline correction to obtain a flat baseline and correctly phased peaks.

    • Reference the spectra. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as a secondary reference (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) if tetramethylsilane (TMS) is not used as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks in both ¹H and ¹³C spectra and report their chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For acetylated octyl glycosides, Electrospray Ionization (ESI) is a common and gentle ionization technique.

Predicted Mass Spectrum

Table 3: Predicted m/z Values for Major Ions of Octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside in ESI-MS

IonPredicted m/zNotes
[M+Na]⁺525.23The sodium adduct is often the most abundant ion for glycosides in positive ion mode ESI-MS.
[M+H]⁺503.25The protonated molecule.
[M+K]⁺541.20The potassium adduct may also be observed.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments (e.g., collision-induced dissociation - CID), fragmentation of the [M+Na]⁺ or [M+H]⁺ ion is expected to occur primarily at the glycosidic bond, resulting in the loss of the octyl group. Fragmentation of the acetyl groups (loss of 42 Da for a ketene molecule or 60 Da for acetic acid) is also a common pathway for acetylated carbohydrates.[5]

MS_Workflow

Caption: Workflow for FTIR sample preparation and analysis using either ATR or thin film methods.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Instrument Setup and Data Acquisition:

    • Place the ATR accessory or the salt plate with the sample into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the clean salt plate. This is crucial to subtract the absorbance of the background from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar compounds.

Conclusion

This guide provides a comprehensive set of predicted reference spectra (¹H NMR, ¹³C NMR, MS, and FTIR) for octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside, along with detailed experimental protocols for their acquisition. While these spectra are predictive, they are based on sound chemical principles and data from closely related analogs, offering a reliable benchmark for researchers working with this compound. The provided methodologies represent standard and robust approaches for the characterization of synthetic glycosides. By following these guidelines, researchers can confidently verify the structure and purity of their synthesized octyl 2,3,5,6-tetra-O-acetyl-beta-D-galactofuranoside.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1D 1 H NMR spectra of a butyl glucoside, b hexyl glucoside, c octyl glucoside, d catechol-G1, e resorcinol-G1, f hydroquinone-G1, g catechol-3′ G2, and h catechol-6′G2. Retrieved from [Link]

  • Duica, F., Gitman, S. S., & Iga, D. P. (2015). Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. Revista de Chimie, 66(12), 2036-2041.
  • PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. Retrieved from [Link]

  • Sassaki, G. L., Iacomini, M., & Gorin, P. A. J. (2007). ¹³C NMR spectrum of methyl αβ-galactofuranoside product (A) and its ¹³C/¹H-coupled anomeric region (B). ResearchGate. Retrieved from [Link]

  • Cota, B. B., et al. (2008). Article. SciELO. Retrieved from [Link]

  • Košı́ková, I., & Petrák, L. (1980). ¹³C-NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemické zvesti, 34(4), 514-517.
  • Al-Azzam, W., et al. (2021). Probing n-Octyl α-d-Glycosides Using Deuterated Water in the Lyotropic Phase by Deuterium NMR. The Journal of Physical Chemistry B, 125(17), 4393-4408.
  • Lee, Y. J., & Lee, W. L. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 479-491.
  • Gola, G., Libenson, P., Gandolfi-Donadío, L., & Gallo-Rodriguez, C. (2005).
  • Dabrowski, J., & Poppe, L. (1998). A 1H NMR spectroscopic approach to the unambiguous determination of glycosyl linkage positions in oligosaccharides. Analytical Biochemistry, 256(1), 63-66.
  • Larsen, F. H., & Engelsen, S. B. (2023). ¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(7), 192.
  • Hölzl, G., & Leipelt, M. (2018). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. In Plant Lipids (pp. 235-248). Humana Press, New York, NY.
  • Al-Tel, T. H. (2009). Synthesis of 1-C-(tetra-O-acetyl-beta-d-galactopyranosyl)-2,3-diiodo-1-propene and its reaction with primary amines. Molecules, 14(10), 4047-4056.
  • Sillerud, L. O., & Yu, R. K. (1977). Carbon 13 NMR spectroscopy of a cerebroside. Proof of the beta-pyranosyl structure of D-glucosylceramide.
  • Gabhe, B. S., & Deshmukh, S. P. (2010).
  • AOCS. (2019, July 23). The NMR Spectrum. Retrieved from [Link]

  • Glycopedia. (n.d.). Acetylated Octyl Glycosides. Retrieved from [Link]

  • Bennett, J., & Roux, A. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(2), M935.
  • SpectraBase. (n.d.). alpha.-D-Mannofuranoside, methyl-2,3,5,6-tetra-O-acetyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Safety Operating Guide

Octyl D-Galactofuranoside Tetraacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated Standard Operating Procedure (SOP) for the disposal of Octyl D-Galactofuranoside Tetraacetate , a specialized carbohydrate derivative used in mycobacterial cell wall research and surfactant chemistry.

As a Senior Application Scientist, I have structured this protocol to prioritize Zero-Discharge to municipal water systems and strict adherence to RCRA (Resource Conservation and Recovery Act) standards. While this specific compound is not explicitly P-listed or U-listed by the EPA, its lipophilic nature and surfactant properties dictate that it be managed as Non-Regulated Chemical Waste to prevent aquatic toxicity.

Compound Characterization & Waste Profile

Before disposal, you must accurately characterize the material to ensure compatibility with waste streams.[1][2]

PropertyDataRelevance to Disposal
Chemical Name Octyl D-Galactofuranoside TetraacetateLabeling Requirement
Molecular Formula C₂₂H₃₆O₁₀Carbon content for incineration
Molecular Weight ~460.52 g/mol Stoichiometric calculations
Physical State Viscous Syrup or Amorphous SolidDetermines container type (Wide-mouth vs. Jerrycan)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water DO NOT attempt drain disposal
Flash Point >110°C (Predicted)Classified as Combustible (not highly flammable)
Reactivity Acid-labile (Furanoside linkage)Segregate from strong mineral acids to prevent hydrolysis

Regulatory Classification (RCRA)

To ensure compliance, we classify this waste based on the US EPA 40 CFR 261 guidelines.

  • Hazard Code: Not specifically listed (Not P, U, F, or K listed).

  • Characteristic Hazards:

    • Ignitability (D001): Only if dissolved in flammable solvents (e.g., Ethyl Acetate).

    • Corrosivity (D002): Negative (Neutral pH).

    • Reactivity (D003): Negative.

    • Toxicity (D004-D043): Negative (No heavy metals or pesticides).

  • Final Classification: Non-Regulated Chemical Waste (Organic) .

    • Note: If the compound is dissolved in a solvent (e.g., Dichloromethane), the waste stream defaults to the Solvent's Hazard Class (e.g., Halogenated Waste).

Step-by-Step Disposal Protocol

Scenario A: Pure Compound (Solid or Syrup)

Use this workflow for expired reagents, synthesis failures, or residual solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Transfer: Scrape the viscous syrup or solid into the jar. If the material is too viscous, dissolve it in a minimal amount of Acetone or Ethanol and move to Scenario B.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Octyl D-Galactofuranoside Tetraacetate (100%)"

    • Hazard Checkbox: Mark "Toxic" (precautionary for aquatic life) and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Solution / Reaction Mixture

Use this workflow for mother liquors, flash chromatography fractions, or NMR samples.

  • Segregation: Determine the primary solvent.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Dichloroethane.

    • Non-Halogenated Stream: If dissolved in Ethyl Acetate, Hexanes, Methanol, or Acetone.[3]

  • Consolidation: Pour into the appropriate 5-gallon safety carboy or solvent waste bottle.

  • Rinsing: Triple-rinse the original glassware with the same solvent used in the waste stream and add the rinsate to the waste container.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 95%, Methanol 4%").

    • Explicitly list the solute: "Trace Octyl D-Galactofuranoside Tetraacetate (<1%)".

Visual Decision Tree (DOT Diagram)

The following logic flow ensures you select the correct waste stream, preventing dangerous cross-contamination (e.g., mixing acid-labile furanosides with strong oxidizers).

DisposalProcedure Start Start: Octyl D-Galactofuranoside Tetraacetate Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Viscous Syrup StateCheck->IsSolid Pure Substance IsLiquid Solution / Mixture StateCheck->IsLiquid Dissolved SolidContainer Transfer to Wide-Mouth HDPE Jar IsSolid->SolidContainer SolventCheck Identify Primary Solvent IsLiquid->SolventCheck SolidLabel Label: Non-Regulated Organic Solid SolidContainer->SolidLabel Final Request EHS Pickup (Incineration) SolidLabel->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, MeOH, Acetone) SolventCheck->NonHalo No Halogens HaloWaste Dispose in Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Dispose in Flammable Waste Carboy NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision logic for segregating Octyl D-Galactofuranoside Tetraacetate waste based on physical state and solvent composition.

Logistics & Safety Precautions

  • PPE Requirements: Nitrile gloves (standard thickness 4 mil is sufficient for the solid; use double-gloving or laminate gloves if dissolved in DCM), safety goggles, and a lab coat.

  • Spill Response:

    • Solid/Syrup: Scrape up with a spatula. Wipe residue with an acetone-soaked paper towel. Place all cleanup materials in the solid waste bin.

    • Liquid: Absorb with vermiculite or clay-based absorbent. Do not use paper towels for large halogenated spills (potential for toxic vapors).

  • Aquatic Toxicity Warning: While octyl glycosides are mild detergents, they can disrupt aquatic membranes. Strictly prohibit pouring aqueous washes down the sink. All aqueous layers from extractions must be collected in the "Aqueous Waste" stream.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Octyl beta-D-galactopyranoside (Compound Summary). Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.